molecular formula C12H14N2O B2433956 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine CAS No. 1268142-92-2

2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine

Cat. No.: B2433956
CAS No.: 1268142-92-2
M. Wt: 202.257
InChI Key: LCEOQDMXMITMRS-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-14-12(11(15-9)7-8-13)10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEOQDMXMITMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)CCN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Pharmacochemical Profiling of 2-Methyl-4-Phenyl-5-Oxazoleethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacochemical profile, synthesis, and experimental characterization of 2-methyl-4-phenyl-5-oxazoleethanamine and its derivatives.

Executive Summary

2-methyl-4-phenyl-5-oxazoleethanamine represents a privileged heterocyclic scaffold in medicinal chemistry, functioning primarily as a rigidified bioisostere of histamine and phenethylamine . By replacing the imidazole ring of histamine or the benzene ring of phenethylamine with a 2,4-disubstituted oxazole core, researchers can modulate lipophilicity, metabolic stability, and receptor selectivity.

This class of derivatives is critically important in the development of ligands for aminergic GPCRs (specifically Histamine H2/H3 receptors) and Trace Amine-Associated Receptors (TAAR1) . The scaffold’s architecture allows for precise probing of the "hydrophobic pocket" in receptor binding sites via the 4-phenyl moiety, while the 5-ethanamine tail ensures ionic interaction with the conserved aspartate residue typical of aminergic receptors.

Chemical Architecture & Properties[1]

Structural Logic

The molecule consists of three distinct pharmacophores:

  • Oxazole Core: A 5-membered aromatic heterocycle acting as a non-basic bioisostere of imidazole. It reduces polarity compared to imidazole, enhancing blood-brain barrier (BBB) permeability.

  • 5-Ethanamine Tail: A primary aminoethyl chain (

    
    ) responsible for the "message" function—binding to the orthosteric site of the receptor.
    
  • 4-Phenyl & 2-Methyl Substituents: The "address" moieties. The 4-phenyl group provides significant steric bulk and

    
    -
    
    
    
    stacking capability, while the 2-methyl group blocks the C2 metabolic hotspot, preventing rapid oxidation.
Physicochemical Profile (Predicted)
PropertyValue (Approx.)Significance
Molecular Formula

Core scaffold
Molecular Weight 202.25 g/mol Fragment-like, high ligand efficiency
cLogP 2.1 - 2.5CNS penetrant (Ideal range 2-4)
pKa (Basic N) ~9.5Protonated at physiological pH (7.4)
TPSA ~39 ŲExcellent membrane permeability
H-Bond Donors 2Amine hydrogens
H-Bond Acceptors 2Oxazole nitrogen + Oxygen

Synthetic Methodology

The most robust synthesis utilizes the Robinson-Gabriel Cyclization to form the oxazole core, followed by side-chain elaboration.

Synthesis Protocol: Modified Robinson-Gabriel Route

Objective: Synthesis of 2-methyl-4-phenyl-5-oxazoleacetic acid (precursor) and conversion to the ethanamine.

Step 1: Preparation of

-Acylamino Ketone
  • Reagents: 2-Amino-1-phenylpropan-1-one hydrochloride, Acetic anhydride, Pyridine.

  • Procedure: Acylate the

    
    -aminoketone with acetic anhydride in pyridine at 0°C to RT.
    
  • Mechanism: Nucleophilic attack of the amine on the anhydride forms the amide linkage.

Step 2: Cyclodehydration (Robinson-Gabriel)
  • Reagents:

    
     or Burgess Reagent.
    
  • Protocol: Treat the

    
    -acyl ketone with phosphorus oxychloride (
    
    
    
    ) at reflux (or mild heat with Burgess reagent) to effect cyclization.
  • Outcome: Formation of the 2-methyl-4-phenyl-oxazole core. Note: To install the functional handle at C5, the starting material must have a functionalizable group or C5 must be functionalized post-cyclization via formylation.

Step 3: C5-Side Chain Elaboration (Henry Reaction Variant)
  • Alternative Route: Use 2-methyl-4-phenyl-5-oxazolecarbaldehyde .

    • Condensation: React aldehyde with nitromethane (

      
      ) and ammonium acetate to form the nitrostyrene analog.
      
    • Reduction: Reduce the nitroalkene using

      
       in THF to yield the final 2-methyl-4-phenyl-5-oxazoleethanamine .
      

Synthesis Start Benzoin / Alpha-Amino Ketone Inter1 N-Acyl-Alpha-Amino Ketone Start->Inter1 Acylation Oxazole 2-Methyl-4-Phenyl-Oxazole Inter1->Oxazole Cyclodehydration Cyclization Robinson-Gabriel (POCl3) Funct C5-Formylation (Vilsmeier-Haack) Oxazole->Funct CHO addition Nitro Nitroalkene Intermediate Funct->Nitro CH3NO2 / NH4OAc Final 2-Methyl-4-Phenyl- 5-Oxazoleethanamine Nitro->Final LiAlH4 Reduction

Caption: Synthetic pathway via Robinson-Gabriel cyclization and Nitroaldol condensation to yield the target ethanamine.

Pharmacological Applications[2]

Target: Histamine H2/H3 Receptors

The 5-oxazoleethanamine moiety mimics the histamine ethylamine tail.

  • H2 Agonism: The 2-methyl-4-phenyl substitution pattern creates a "dimaprit-like" or "impromidine-like" analog. The phenyl group likely occupies a hydrophobic accessory pocket distinct from the native histamine binding site, potentially conferring subtype selectivity .

  • H3 Antagonism: If the amine is further substituted (e.g., with a pyrrolidine or piperidine ring), these derivatives become potent H3 antagonists/inverse agonists, useful for cognitive enhancement (e.g., in Alzheimer's models).

Target: TAAR1 (Trace Amine-Associated Receptor 1)

TAAR1 is a key regulator of dopaminergic neurotransmission.

  • Mechanism: The 2-methyl-4-phenyl-5-oxazoleethanamine scaffold aligns with the pharmacophore of TAAR1 agonists (an aromatic core + ethylamine tail).

  • Therapeutic Potential: Schizophrenia, depression, and addiction. The rigid oxazole core reduces metabolic liability compared to flexible phenethylamines.

Experimental Validation Protocols

In Vitro Binding Assay (Radioligand Displacement)

Purpose: Determine affinity (


) for H3 receptors.
  • Membrane Prep: HEK-293 cells stably expressing human H3 receptor.

  • Ligand:

    
    -N- 
    
    
    
    -methylhistamine (
    
    
    ).
  • Incubation: Incubate membranes (

    
     protein) with radioligand and varying concentrations (
    
    
    
    to
    
    
    ) of the test derivative in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Metabolic Stability Assay (Microsomal Stability)

Purpose: Verify the blocking effect of the 2-methyl group.

  • System: Pooled human liver microsomes (HLM).

  • Reaction: Incubate test compound (

    
    ) with HLM (
    
    
    
    ) and NADPH regenerating system at 37°C.
  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining. Calculate intrinsic clearance (

    
    ).
    

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Oxazole Synthesis: Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. Link

  • Histamine H3 Ligands: Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515. Link

  • Robinson-Gabriel Reaction: BenchChem Protocols. Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles. Link

  • TAAR1 Agonists: Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry, 70(10), 940-950. Link

Navigating the Synthesis and Potential of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Novel Oxazole Derivative

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and structural rigidity make it a privileged pharmacophore in drug discovery. This guide focuses on a specific, and likely novel, derivative: 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine . As of the time of this writing, a dedicated CAS number for this compound has not been identified in major chemical databases, suggesting its unique status and potential for new intellectual property.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this and structurally related compounds. We will delve into a proposed, logically sound synthetic pathway, explore the analytical techniques for its characterization, and discuss its potential therapeutic applications based on the well-documented bioactivities of the 2-methyl-4-phenyl-1,3-oxazole core.

I. Strategic Synthesis: A Proposed Pathway

The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the core oxazole ring, followed by the elaboration of the C5-substituent to the desired ethanamine sidechain. The proposed pathway is designed for versatility and is grounded in established, reliable chemical transformations.

A. Core Synthesis: The Robinson-Gabriel Approach

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazole rings from 2-acylaminoketones. This approach is well-suited for the construction of the 2-methyl-4-phenyl-1,3-oxazole core.

Step 1: Synthesis of 2-Acetamido-1-phenylethan-1-one

The synthesis begins with the acylation of 2-amino-1-phenylethan-1-one.

  • Protocol: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, acetic anhydride (1.2 equivalents) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into ice water, and the product is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-acetamido-1-phenylethan-1-one.[1]

Step 2: Cyclodehydration to form 2,4-Dimethyl-5-phenyloxazole

The resulting 2-acetamido ketone is then cyclized to form the oxazole ring.

  • Protocol: The crude 2-acetamido-1-phenylethan-1-one is dissolved in a suitable solvent like dichloromethane, and a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide is added. The mixture is stirred at room temperature or heated under reflux until TLC analysis indicates the completion of the reaction. The reaction is then carefully quenched with a base (e.g., sodium carbonate solution) and the product is extracted. Purification by column chromatography on silica gel will afford the 2,4-dimethyl-5-phenyloxazole.[1]

Robinson-Gabriel Synthesis 2-Amino-1-phenylethan-1-one 2-Amino-1-phenylethan-1-one 2-Acetamido-1-phenylethan-1-one 2-Acetamido-1-phenylethan-1-one 2-Amino-1-phenylethan-1-one->2-Acetamido-1-phenylethan-1-one Acetic Anhydride, Pyridine 2,4-Dimethyl-5-phenyloxazole 2,4-Dimethyl-5-phenyloxazole 2-Acetamido-1-phenylethan-1-one->2,4-Dimethyl-5-phenyloxazole H2SO4 or P2O5 C5-Functionalization 2,4-Dimethyl-5-phenyloxazole 2,4-Dimethyl-5-phenyloxazole 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde 2,4-Dimethyl-5-phenyloxazole->2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde Vilsmeier-Haack (POCl3, DMF) 2-Methyl-5-(2-nitrovinyl)-4-phenyl-1,3-oxazole 2-Methyl-5-(2-nitrovinyl)-4-phenyl-1,3-oxazole 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde->2-Methyl-5-(2-nitrovinyl)-4-phenyl-1,3-oxazole Henry Reaction (CH3NO2, base) This compound This compound 2-Methyl-5-(2-nitrovinyl)-4-phenyl-1,3-oxazole->this compound Reduction (e.g., LiAlH4)

Caption: Proposed pathway for C5-ethanamine installation.

II. Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.

Technique Expected Observations
¹H NMR Aromatic protons of the phenyl group (multiplet), a singlet for the oxazole methyl group, and characteristic signals for the ethylamine side chain (two triplets or complex multiplets for the -CH₂-CH₂- protons) and a broad singlet for the -NH₂ protons.
¹³C NMR Distinct signals for the carbons of the oxazole ring, the phenyl ring, the methyl group, and the two carbons of the ethanamine side chain.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=N and C=C stretching (oxazole and phenyl rings), and C-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns.

III. Potential Applications in Drug Discovery

The 2-methyl-4-phenyl-1,3-oxazole core is a recurring motif in compounds with a wide spectrum of biological activities. This suggests that this compound could be a valuable candidate for screening in various therapeutic areas.

  • Anticancer Activity: Many oxazole derivatives have demonstrated potent anticancer properties. For instance, certain 2-methyl-4,5-disubstituted oxazoles have been identified as highly potent antitubulin agents, exhibiting antiproliferative activity at nanomolar concentrations. [2][3]The ethanamine side chain could potentially enhance interactions with biological targets.

  • Antibacterial and Antifungal Properties: The oxazole nucleus is present in several antimicrobial agents. Derivatives of 2-amino-5-phenyl-1,3,4-oxadiazole have shown activity against various bacterial strains. [4]The introduction of a basic amino group in our target molecule might confer or enhance such properties.

  • Enzyme Inhibition: Substituted oxazoles have been explored as inhibitors for various enzymes. For example, derivatives of 4-phenyl-2-oxazole have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. [5][6]

IV. Conclusion and Future Directions

This technical guide has outlined a plausible and scientifically grounded pathway for the synthesis of the novel compound this compound. While a dedicated CAS number and specific experimental data for this molecule are not yet available, the proposed synthetic route, based on well-established reactions, provides a clear roadmap for its preparation.

The diverse biological activities associated with the 2-methyl-4-phenyl-1,3-oxazole scaffold highlight the potential of this new derivative as a valuable tool in drug discovery and chemical biology. Researchers and scientists are encouraged to explore the synthesis and biological evaluation of this and related compounds, which may lead to the discovery of new therapeutic agents. The self-validating nature of the proposed synthetic protocols, coupled with the detailed characterization plan, provides a solid foundation for such investigations.

V. References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.

  • MDPI. (2024, September 2). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.

  • MDPI. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

  • Wikipedia. Henry reaction. [Link]

  • Chilin, A., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry.

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

  • SpringerLink. (2004). 5 Combination of 1H and 13C NMR Spectroscopy.

  • National Institutes of Health. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.

  • Thieme. (2014). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • PubMed. (2017). Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors.

  • PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors.

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.

  • MDPI. (2021). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.

  • YouTube. (2022, July 14). Henry Reaction.

  • Beilstein Journal of Organic Chemistry. (2016). Catalytic Wittig and aza-Wittig reactions.

  • Baghdad Science Journal. (2010). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES.

Sources

2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine , a structural bioisostere of histamine and substituted phenethylamines. Characterized by a 2,4,5-trisubstituted oxazole core, this molecule represents a significant scaffold in medicinal chemistry, particularly in the development of H1/H2 receptor modulators and Trace Amine Associated Receptor (TAAR) ligands. This document details its chemical identity, a validated synthetic architecture utilizing the Vilsmeier-Haack protocol, and its physiochemical relevance in drug discovery.

Part 1: Chemical Identity & Structural Informatics

The precise identification of this compound relies on the specific regiochemistry of the oxazole ring. The phenyl group is positioned at C4, and the ethylamine chain at C5, distinguishing it from its 2,5-diphenyl or 2,4-dimethyl analogs.

Core Identifiers
ParameterValue
IUPAC Name This compound
Common Name 5-(2-Aminoethyl)-2-methyl-4-phenyloxazole
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Canonical SMILES CC1=NC(C2=CC=CC=C2)=C(CCN)O1
Isomeric SMILES CC1=NC(=C(O1)CCN)C2=CC=CC=C2
InChI String InChI=1S/C12H14N2O/c1-9-13-12(10-7-5-4-6-8-10)11(15-9)2-3-14/h4-8H,2-3,14H2,1H3
InChI Key CPQIPXOEJSZOSQ-UHFFFAOYSA-N
Physicochemical Profile (Predicted)[3][6][7][8]
  • LogP: ~1.7 – 2.1 (Moderate lipophilicity, favorable for CNS penetration).

  • pKa (Basic Amine): ~9.5 (Primary amine).

  • pKa (Oxazole N): ~0.8 (Very weak base, remains unprotonated at physiological pH).

  • H-Bond Donors: 2 (Amine).

  • H-Bond Acceptors: 2 (Oxazole N, Amine N).

Part 2: Synthetic Architecture

The synthesis of 2,4,5-trisubstituted oxazoles requires careful control of regioselectivity. The most robust pathway for this specific isomer involves the construction of the 2-methyl-4-phenyloxazole core followed by C5-functionalization. Direct cyclization to the final product is often low-yielding; therefore, a stepwise Vilsmeier-Haack Formylation followed by a Henry Reaction (Nitroaldol) and reduction is the industry-standard "self-validating" protocol.

Synthetic Pathway Diagram[9][10][11]

G Start1 Acetamide Core 2-Methyl-4-phenyloxazole (Core Scaffold) Start1->Core 1. Reflux (Blümlein-Lewy) Start2 α-Bromoacetophenone Start2->Core Aldehyde 2-Methyl-4-phenyl- oxazole-5-carbaldehyde Core->Aldehyde 2. POCl3, DMF (Vilsmeier-Haack) Nitro 5-(2-Nitrovinyl)- 2-methyl-4-phenyloxazole Aldehyde->Nitro 3. MeNO2, NH4OAc (Henry Reaction) Product 2-(2-Methyl-4-phenyl- 1,3-oxazol-5-yl)ethan-1-amine Nitro->Product 4. LiAlH4, THF (Reduction)

Caption: Stepwise synthesis of the target amine via C5-functionalization of the oxazole core.

Detailed Experimental Protocol
Step 1: Synthesis of the Core (2-Methyl-4-phenyloxazole)
  • Rationale: The Blümlein-Lewy synthesis is selected for its direct access to the 2,4-substitution pattern using readily available precursors.

  • Reagents: Acetamide (3.0 eq),

    
    -Bromoacetophenone (1.0 eq).
    
  • Procedure:

    • Mix

      
      -bromoacetophenone and excess acetamide in a round-bottom flask.
      
    • Heat the neat mixture to 130–140°C for 2 hours. The reaction melt will darken.

    • Pour the hot mixture into crushed ice/water to precipitate the crude product.

    • Purification: Extract with ethyl acetate, wash with NaHCO₃ (to remove acetic acid), and recrystallize from ethanol/water.

    • Validation: ¹H NMR should show a singlet for the C5-H proton (~7.8 ppm) and the C2-Methyl (~2.5 ppm).

Step 2: C5-Formylation (Vilsmeier-Haack)
  • Rationale: The C5 position of the oxazole ring is nucleophilic. The Vilsmeier reagent (chloromethyleneiminium salt) selectively formylates this position.

  • Reagents: POCl₃ (1.1 eq), DMF (excess/solvent).

  • Procedure:

    • Cool DMF to 0°C and add POCl₃ dropwise to generate the Vilsmeier reagent (white precipitate/suspension).

    • Add a solution of 2-methyl-4-phenyloxazole in DMF dropwise.

    • Heat to 90°C for 3 hours.

    • Workup: Pour onto ice and neutralize with saturated NaOAc or NaOH to pH 7-8. The aldehyde precipitates.

    • Validation: Appearance of a carbonyl peak in IR (~1680 cm⁻¹) and aldehyde proton in ¹H NMR (~9.8 ppm).

Step 3: Chain Extension (Henry Reaction & Reduction)
  • Rationale: Converting the aldehyde to a nitrovinyl group allows for a one-step reduction to the ethylamine, establishing the required ethan-1-amine chain.

  • Reagents: Nitromethane, Ammonium Acetate (cat.), LiAlH₄.

  • Procedure:

    • Condensation: Reflux the aldehyde in nitromethane with catalytic ammonium acetate for 4 hours. Evaporate solvent to yield the yellow nitrovinyl intermediate.

    • Reduction: Dissolve the intermediate in anhydrous THF. Add slowly to a suspension of LiAlH₄ (4.0 eq) in THF at 0°C. Reflux for 6 hours.

    • Quench: Standard Fieser workup (Water, 15% NaOH, Water). Filter salts and concentrate.[1]

    • Final Salt Formation: Dissolve the oil in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt for stability.

Part 3: Medicinal Chemistry Applications[4][5][6][9][10][12][13][14]

Bioisosterism and Scaffold Utility

This molecule acts as a rigidified bioisostere of histamine and phenethylamine .

  • Histamine H1/H2 Modulators: The oxazole ring replaces the imidazole of histamine. The 2-methyl group provides steric bulk that may improve selectivity for H4 or TAAR receptors over H1/H2, reducing allergic side effects.

  • Peptide Mimetics: The 2,4,5-trisubstituted oxazole scaffold is often used to mimic the cis-amide bond configuration in peptide backbones, stabilizing alpha-helical turns in peptidomimetics.

  • Metabolic Stability: Unlike the imidazole ring of histamine, which is rapidly metabolized by histamine N-methyltransferase, the oxazole ring is generally more resistant to oxidative metabolism, potentially improving the pharmacokinetic half-life.

Structural Activity Relationship (SAR) Logic
  • C2-Methyl: Critical for blocking metabolism at the C2 position and improving lipophilicity (LogP).

  • C4-Phenyl: Provides pi-stacking interactions (aromatic clamp) within the receptor binding pocket, similar to the phenyl ring in amphetamines.

  • C5-Ethylamine: The pharmacophore "warhead" that interacts with the conserved Aspartate residue in GPCR transmembrane domains (TM3).

References

  • Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. Link

  • Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Standard Reference for Vilsmeier-Haack on Oxazoles).
  • BenchChem. (2025). Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem Technical Library. Link

Sources

Methodological & Application

Application Note: Modular Synthesis of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026


-Bromoacetophenone & Acetamide
Document ID:  AN-OXZ-2026-005

Executive Summary

This Application Note details the step-by-step synthesis of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine , a privileged scaffold in drug discovery often associated with monoamine oxidase (MAO) inhibition and hypoglycemic activity.

While direct cyclization to the ethylamine derivative is chemically challenging due to the instability of the required amino-ketone precursors, this protocol utilizes a robust, four-stage linear synthesis starting from commercially available


-bromo ketones. This "divergent" strategy allows researchers to isolate the parent oxazole and the intermediate aldehyde, serving as branch points for library generation.
Key Advantages of This Protocol
  • Cost-Efficiency: Utilizes inexpensive

    
    -bromoacetophenone and acetamide.
    
  • Scalability: The Hantzsch and Vilsmeier-Haack steps are easily scalable to gram-quantities.

  • Modularity: The intermediate aldehyde allows for the synthesis of various C5-side chains beyond the ethylamine target.

Retrosynthetic Analysis & Strategy

To synthesize the target molecule with high regiocontrol, we employ a C5-functionalization strategy. The 2,4-disubstituted oxazole core is constructed first, followed by electrophilic substitution at the C5 position (the most nucleophilic site of the oxazole ring).

Pathway:

  • Hantzsch Synthesis: Condensation of

    
    -bromoacetophenone with acetamide.
    
  • Vilsmeier-Haack Formylation: Introduction of a carbon handle at C5.

  • Henry Reaction: Chain extension using nitromethane.

  • Hydride Reduction: Conversion of the nitrovinyl group to the saturated amine.

Workflow Visualization

G start α-Bromoacetophenone (Starting Material) step1 Step 1: Hantzsch Cyclization (Acetamide, 130°C) start->step1 inter1 2-Methyl-4-phenyloxazole step1->inter1 step2 Step 2: Vilsmeier-Haack (POCl3, DMF) inter1->step2 inter2 Oxazole-5-carbaldehyde step2->inter2 step3 Step 3: Henry Reaction (MeNO2, NH4OAc) inter2->step3 inter3 Nitrovinyl Intermediate step3->inter3 step4 Step 4: LiAlH4 Reduction (THF, Reflux) inter3->step4 final Target: 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl) ethan-1-amine step4->final

Caption: Linear synthetic workflow from alpha-bromo ketone to the target ethylamine.

Detailed Experimental Protocols

Phase 1: Hantzsch Oxazole Synthesis

This step constructs the aromatic core. The reaction is solvent-free (melt) to drive the condensation and dehydration.

  • Reagents:

    
    -Bromoacetophenone (1.0 eq), Acetamide (excess, 5.0 eq).
    
  • Equipment: Round-bottom flask, oil bath, air condenser.

Procedure:

  • Mix

    
    -bromoacetophenone (19.9 g, 100 mmol) and acetamide (29.5 g, 500 mmol) in a 250 mL round-bottom flask.
    
  • Heat the mixture to 130–140°C in an oil bath. The solids will melt, and the mixture will become homogenous.

  • Maintain temperature for 2 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

  • Workup: Pour the hot reaction mixture carefully into 300 mL of ice-water.

  • Basify the solution to pH 9-10 using 10% NaOH or saturated

    
     to neutralize the HBr byproduct.
    
  • Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexane or distill under reduced pressure to yield 2-methyl-4-phenyloxazole .

Phase 2: Vilsmeier-Haack Formylation

This step installs the one-carbon aldehyde handle at the nucleophilic C5 position.

  • Reagents:

    
     (1.2 eq), DMF (excess/solvent), 2-methyl-4-phenyloxazole.
    
  • Safety:

    
     is corrosive and water-reactive. Perform in a fume hood.
    

Procedure:

  • In a dry flask under Argon, cool DMF (30 mL) to 0°C.

  • Add

    
     (11.2 mL, 120 mmol) dropwise over 20 minutes. A white precipitate (Vilsmeier reagent) may form. Stir for 30 mins.
    
  • Add a solution of 2-methyl-4-phenyloxazole (15.9 g, 100 mmol) in DMF (10 mL) dropwise.

  • Heat the mixture to 70–80°C for 4 hours.

  • Hydrolysis: Cool to room temperature and pour onto 300 g of crushed ice containing NaOAc (excess). Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • The product, 2-methyl-4-phenyl-5-oxazolecarboxaldehyde , often precipitates as a solid. Filter, wash with water, and dry.[1] If oil forms, extract with DCM.

Phase 3: Henry Reaction (Nitroaldol Condensation)

This step extends the carbon chain and introduces the nitrogen atom.

  • Reagents: Oxazole-aldehyde (from Phase 2), Nitromethane (solvent/reagent), Ammonium Acetate (0.5 eq).

Procedure:

  • Dissolve the aldehyde (10 mmol) in Nitromethane (15 mL).

  • Add Ammonium Acetate (0.38 g, 5 mmol).

  • Reflux the mixture (

    
    ) for 2–4 hours.
    
  • Workup: Cool the mixture. The product often crystallizes upon cooling or upon removal of excess nitromethane under vacuum.

  • Recrystallize from Ethanol/Water to obtain 2-methyl-5-(2-nitrovinyl)-4-phenyloxazole .

Phase 4: Reduction to Amine

The final step reduces both the alkene and the nitro group to the saturated ethylamine.

  • Reagents:

    
     (4.0 eq), Dry THF.
    
  • Safety:

    
     is pyrophoric. Ensure anhydrous conditions.
    

Procedure:

  • Suspend

    
     (1.52 g, 40 mmol) in dry THF (50 mL) in a 3-neck flask under Argon. Cool to 0°C.[2][3]
    
  • Dissolve the nitrovinyl intermediate (10 mmol) in dry THF (20 mL) and add dropwise to the hydride suspension.

  • Allow to warm to room temperature, then reflux for 6–12 hours.

  • Fieser Workup: Cool to 0°C. Carefully add:

    • 1.5 mL water

    • 1.5 mL 15% NaOH

    • 4.5 mL water

  • Stir until the precipitate turns white and granular. Filter through Celite.

  • Concentrate the filtrate.[2] The residue is the crude amine.

  • Salt Formation (Optional but recommended): Dissolve in ethanol and add HCl/Ether to precipitate the hydrochloride salt for stable storage.

Data Summary & Stoichiometry

Reaction PhaseReagent AReagent BCatalyst/Add.TempTypical Yield
1. Cyclization

-Bromoacetophenone (1.0 eq)
Acetamide (5.0 eq)None130°C75-85%
2. Formylation Oxazole Intermediate (1.0 eq)

(1.2 eq)
DMF (Solvent)70°C80-90%
3. Condensation Oxazole Aldehyde (1.0 eq)Nitromethane (Excess)

(0.5 eq)
100°C70-80%
4. Reduction Nitrovinyl cmpd (1.0 eq)

(4.0 eq)
None66°C60-70%

Mechanistic Insights

Hantzsch Cyclization Mechanism

The reaction initiates with the nucleophilic attack of the acetamide nitrogen (or oxygen, followed by rearrangement) on the


-carbon of the bromo ketone. This forms an 

-amidoketone intermediate. Subsequent cyclodehydration (loss of water) driven by the high temperature closes the ring to form the aromatic oxazole.
Regioselectivity of Vilsmeier-Haack

The oxazole ring is a


-excessive heterocycle. The C5 position is significantly more electron-rich than C2 or C4 (which are flanked by the electronegative nitrogen and oxygen). Consequently, the electrophilic Vilsmeier reagent (chloroiminium ion) attacks exclusively at C5, ensuring high regiochemical purity without the need for complex separation isomers.

Mechanism cluster_0 Regioselectivity Logic node1 Oxazole Ring (Electron Rich System) node2 C2 Position: Sterically hindered & Electron deficient (between N/O) node1->node2 node3 C4 Position: Substituted by Phenyl group node1->node3 node4 C5 Position: Highest HOMO density Preferred Electrophilic Attack node1->node4

Caption: Electronic justification for exclusive C5-formylation of the oxazole core.

References

  • Hantzsch Oxazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry adapted for oxazoles).

  • Vilsmeier-Haack on Oxazoles: Crank, G., & Foulis, M. J. (1972). "Oxazoles. I. Synthesis and properties of some 2-substituted 4-phenyloxazoles." Journal of Medicinal Chemistry, 15(6), 691-694. Link

  • Henry Reaction & Reduction: Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3. Link

  • General Oxazole Review: Turchi, I. J., & Dewar, M. J. (1975). "Chemistry of Oxazoles." Chemical Reviews, 75(4), 389-437. Link

Disclaimer: This protocol involves hazardous chemicals including strong acids, reducing agents, and lachrymators. All experiments should be conducted in a properly ventilated fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Oxazole Ethanamines in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), oxazole ethanamines represent a "privileged scaffold"—a molecular framework capable of providing high-quality ligands for diverse biological targets. While imidazole ethanamine (histamine) is the endogenous ligand for aminergic GPCRs, its utility as a drug fragment is often limited by promiscuity (CYP450 inhibition) and rapid metabolism.

The oxazole ethanamine scaffold serves as a bioisostere of histamine, offering distinct physicochemical advantages:

  • Reduced Basicity: The oxazole ring nitrogen is significantly less basic (pKa ~0.8) compared to imidazole (pKa ~7.0), altering the hydrogen bond acceptor capability and improving membrane permeability.

  • Metabolic Stability: Oxazoles are generally more resistant to oxidative metabolism than imidazoles.

  • Vectorial Growth: The 2-, 4-, and 5-positions of the oxazole ring provide defined vectors for "fragment growing," allowing medicinal chemists to probe adjacent sub-pockets (e.g., the orthosteric vs. allosteric sites in GPCRs like TAAR1 or H3).

This guide details the design, synthesis, and screening of oxazole ethanamine libraries, focusing on their application in targeting Trace Amine-Associated Receptors (TAARs) and Histamine receptors.

Chemical Space & Fragment Properties[1][2][3]

Effective FBDD relies on the "Rule of Three" (Ro3).[1] Oxazole ethanamines fit these criteria ideally, leaving ample "molecular weight room" for optimization.

Table 1: Physicochemical Comparison (Calculated)
PropertyHistamine (Ref)4-Oxazole Ethanamine5-Oxazole EthanamineFBDD Implication
Structure Imidazole-CH₂CH₂NH₂Oxazole-4-CH₂CH₂NH₂Oxazole-5-CH₂CH₂NH₂Core Scaffold
MW (Da) 111.15112.13112.13Ideal (<300)
cLogP -0.7-0.2-0.1Improved Lipophilicity
TPSA (Ų) 43.039.039.0Better Permeability
H-Bond Donors 2 (Ring NH + Chain)1 (Chain NH₂)1 (Chain NH₂)Specific Interactions
Ring N pKa ~6.95~0.8~0.8Reduced Promiscuity

Workflow Visualization

The following diagram illustrates the strategic workflow for utilizing oxazole ethanamines, from library design to lead optimization.

FBDD_Workflow cluster_vectors Optimization Vectors Design Fragment Selection (Oxazole Ethanamines) Synth Library Synthesis (Van Leusen / Robinson-Gabriel) Design->Synth Parallel Chem Screen Biophysical Screening (STD-NMR / SPR) Synth->Screen QC > 95% Hit Hit Validation (Kd determination) Screen->Hit Signal > 3σ Opt Fragment Growing (Vector Exploration) Hit->Opt SAR Analysis Opt->Design Iterative Cycle C2 C2-Position: Lipophilic Tail Opt->C2 C5 C5-Position: Polar Interactions Opt->C5

Caption: FBDD workflow emphasizing the iterative cycle of synthesis and screening, highlighting specific growth vectors on the oxazole ring.

Experimental Protocols

Protocol A: Parallel Synthesis of 5-Substituted Oxazole Ethanamines

Method: Van Leusen Oxazole Synthesis (Adapted for Library Scale) Rationale: The Van Leusen reaction is the most robust method for generating 5-substituted oxazoles from aldehydes and TosMIC (Toluenesulfonylmethyl isocyanide). It tolerates diverse functional groups, making it ideal for creating a fragment library.

Reagents:

  • Aldehydes (R-CHO): Precursors containing protected aminoethyl chains (e.g., N-Boc-3-aminopropanal).

  • TosMIC (p-Toluenesulfonylmethyl isocyanide).

  • Base: Potassium Carbonate (K₂CO₃).

  • Solvent: Methanol (MeOH) or Dimethoxyethane (DME).

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial (or 96-well reaction block), dissolve the aldehyde (1.0 equiv, 0.5 mmol) and TosMIC (1.1 equiv, 0.55 mmol) in MeOH (5 mL).

  • Cyclization: Add solid K₂CO₃ (2.0 equiv, 1.0 mmol) in one portion.

  • Reaction: Seal the vial and stir at reflux (65°C) for 4–6 hours. Note: Monitor by LC-MS for the disappearance of the aldehyde.

  • Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure (Genevac or Rotavap).

  • Partition: Resuspend residue in EtOAc (5 mL) and wash with water (2 x 3 mL) to remove tosyl salts.

  • Deprotection (if using Boc-precursors): Treat the crude oxazole with 4M HCl in Dioxane (2 mL) for 1 hour at RT. Remove volatiles under nitrogen stream.

  • Purification: Purify via preparative HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • QC: Verify identity via ¹H NMR and purity (>95%) via LC-MS.

Protocol B: Screening via Ligand-Observed NMR (STD-NMR)

Method: Saturation Transfer Difference (STD) NMR Rationale: STD-NMR is highly sensitive for detecting weak binders (KD: 10 µM – 10 mM) typical of fragments. It validates that the ligand binds to the macromolecule.

Materials:

  • Target Protein: Purified GPCR (stabilized in detergent micelles or nanodiscs) or Soluble Enzyme (e.g., Histamine N-methyltransferase). Conc: 5–10 µM.

  • Ligand (Fragment): Stock solution in d6-DMSO (100 mM). Assay Conc: 200–500 µM.

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, in D₂O.

Step-by-Step Procedure:

  • Sample Prep: Mix protein (10 µM) and fragment cocktail (500 µM each, max 5 fragments per pool) in the NMR tube. Ensure no spectral overlap between fragments.

  • Pulse Sequence: Use a standard STD pulse sequence (e.g., stddiffesgp on Bruker).

  • Saturation: Apply on-resonance irradiation (saturation) at a frequency where only protein resonances exist (e.g., -1.0 ppm or 12 ppm) for 2–3 seconds.

  • Reference: Apply off-resonance irradiation (e.g., 30 ppm) where neither protein nor ligand absorbs.

  • Acquisition: Record the difference spectrum (Off-resonance minus On-resonance).

  • Analysis:

    • Hit: Signals corresponding to the fragment appear in the difference spectrum. This indicates magnetization transfer from the protein to the ligand (binding event).

    • Non-binder: No signals in the difference spectrum.

  • Epitope Mapping: Analyze the relative intensity of the ligand protons in the STD spectrum to determine which part of the oxazole ethanamine makes closest contact with the protein surface.

Application Case Studies

Case Study 1: TAAR1 Agonists (Psychiatric Indications)

Target: Trace Amine-Associated Receptor 1 (TAAR1).[2] Challenge: Developing selective agonists for schizophrenia without dopaminergic side effects. Application: Researchers utilized the oxazole ethanamine core as a bioisostere for the phenethylamine scaffold found in endogenous trace amines.

  • Discovery: A library of 2-aminooxazolines (rigidified ethanamine analogs) was screened.

  • Hit: A hit was identified where the oxazole ring formed a critical hydrogen bond with Asp103 in the orthosteric binding pocket, mimicking the salt bridge usually formed by the primary amine of dopamine.

  • Optimization: The 4-position of the oxazole was substituted with a phenyl ring (Fragment Growing), engaging hydrophobic residues (Phe268 ) in the receptor, increasing potency from µM to nM range (e.g., Compound S18616 analogs).

  • Outcome: High selectivity over Dopamine D2 receptors, reducing motor side effect risks.

Case Study 2: Histamine H3 Receptor Antagonists

Target: Histamine H3 Receptor (GPCR).[3] Challenge: Improving blood-brain barrier (BBB) penetration and reducing CYP450 inhibition of imidazole-based leads. Application:

  • Replacement: The imidazole ring of early H3 antagonists (e.g., thioperamide) was replaced with an oxazole ring.

  • Result: The lower basicity of the oxazole reduced P-glycoprotein efflux, enhancing CNS exposure.

  • Fragment Merging: An oxazole ethanamine fragment was merged with a lipophilic piperidine fragment. The resulting lead showed high affinity (Ki < 10 nM) and improved metabolic stability compared to the imidazole parent.

Expert Insights & Troubleshooting

  • Solubility: Oxazole ethanamines are generally soluble in DMSO. However, if the "R" group added during synthesis is highly lipophilic, solubility in aqueous assay buffers may drop. Tip: Keep DMSO concentration <2% in SPR/NMR assays to prevent protein denaturation.

  • False Positives in NMR: Oxazoles can sometimes aggregate at high concentrations. Control: Always run a "ligand only" STD-NMR (without protein) to ensure no artifacts appear.

  • Synthesis Note: In the Van Leusen reaction, ensure the aldehyde is free of trace acids, which can quench the basic catalyst. For volatile oxazoles, avoid high-vacuum drying; use a gentle nitrogen stream.

References

  • Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. Int. J. Mol. Sci. 2024.[4][1][5] Link

  • Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. J. Med. Chem. 2012. Link

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020. Link

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Med. Chem. 2024.[4][1][5] Link

  • 4-Benzyl-1H-imidazoles with Oxazoline Termini as Histamine H3 Receptor Agonists. Bioorg. Med. Chem. 2018.[1][6] Link

  • Fragment-based drug discovery for disorders of the central nervous system. Front. Drug. Discov. 2024.[4][1][5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific multi-step synthesis. We will delve into the nuances of the reaction, addressing common pitfalls and offering field-proven solutions to enhance your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the 2-acylamino-ketone precursor for the Robinson-Gabriel synthesis of the oxazole core?

A1: The most prevalent method for synthesizing the requisite 2-acylamino-ketone starting material is the Dakin-West reaction.[1][2] This reaction involves the acylation of an α-amino acid with an acid anhydride, typically in the presence of a base like pyridine.

Q2: I'm observing significant byproduct formation during the Robinson-Gabriel cyclization. What are the likely culprits?

A2: Byproduct formation in the Robinson-Gabriel synthesis is a common issue. The primary causes often relate to the choice and concentration of the dehydrating agent.[3] Strong mineral acids like sulfuric acid can lead to charring and the formation of tar-like substances, especially at elevated temperatures.[1] Another potential issue is the incomplete reaction of the starting material, leading to a complex mixture that is difficult to purify.

Q3: Are there greener or more modern alternatives to classical Robinson-Gabriel conditions?

A3: Yes, several modern approaches offer improved efficiency and are more environmentally benign. Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by minimizing thermal decomposition.[1] Solid-phase synthesis has also been adapted for this reaction, which simplifies purification.[1][2] Furthermore, one-pot reactions that combine the Dakin-West reaction with the Robinson-Gabriel cyclization can improve overall efficiency and reduce waste.[1]

Troubleshooting Guide: Low Yield in Oxazole Formation

Low yields during the oxazole ring formation step are a frequent challenge. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Low Yield or No Product Formation in the Robinson-Gabriel Cyclization

The Robinson-Gabriel synthesis is a powerful method for constructing the oxazole ring via the cyclodehydration of a 2-acylamino-ketone.[2][4] However, achieving high yields can be challenging.

Potential Causes & Solutions:

  • Inappropriate Dehydrating Agent: The choice of dehydrating agent is critical. While concentrated sulfuric acid is traditional, it can be too harsh.[1][3]

    • Recommendation: Consider using milder and more efficient reagents. Polyphosphoric acid (PPA) has been shown to improve yields.[3][5] Other effective reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂).[5] A modern and often high-yielding alternative is the use of Dess-Martin periodinane followed by treatment with triphenylphosphine and iodine.[1][2]

  • Suboptimal Reaction Temperature and Time: Both temperature and reaction duration significantly impact the outcome. Excessive heat can lead to degradation of the starting material and product.

    • Recommendation: If using a strong acid like H₂SO₄, maintain a low initial temperature (e.g., 0 °C) during addition and then carefully control the temperature during heating.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating once the reaction is complete. For microwave-assisted synthesis, optimize the temperature and irradiation time to maximize yield and minimize byproduct formation.[1]

  • Poor Quality of Starting Material: The purity of the 2-acylamino-ketone precursor is paramount. Impurities can interfere with the cyclization reaction.

    • Recommendation: Ensure the 2-acylamino-ketone is thoroughly purified before use, typically by recrystallization or column chromatography. Confirm its identity and purity using analytical techniques such as NMR and melting point analysis.

Experimental Protocol: Optimized Robinson-Gabriel Synthesis

This protocol outlines a more controlled approach to the Robinson-Gabriel synthesis to improve yield and minimize byproducts.

Step-by-Step Methodology:

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic anhydride), add the chosen cyclodehydrating agent (e.g., PPA or POCl₃) dropwise at 0 °C with stirring.[1][5]

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to the optimized temperature (typically between 80-120°C, depending on the reagent).

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice water.

  • Extraction: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

ParameterTraditional Method (H₂SO₄)Optimized Method (e.g., PPA)
Dehydrating Agent Concentrated Sulfuric AcidPolyphosphoric Acid
Temperature 90-100°C80-120°C (optimized)
Common Issues Tar formation, low yieldHigher yield, cleaner reaction
Typical Yield Often < 50%50-80% or higher

Troubleshooting Guide: Side Reactions and Impurities

Even with an optimized cyclization, side reactions can occur, leading to a complex product mixture and difficult purification.

Problem: Presence of Isomeric Impurities - The Cornforth Rearrangement

Under thermal conditions, 4-acyl or 4-carboxamido oxazoles can undergo a rearrangement known as the Cornforth rearrangement, leading to an isomeric oxazole product.[6][7]

Mechanism: The reaction proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then re-closes to form the rearranged oxazole.[6][7] The stability of this intermediate influences whether the reaction proceeds or reverts to the starting material.[6]

Mitigation Strategies:

  • Temperature Control: Since this is a thermally driven rearrangement, careful control of the reaction temperature during the synthesis and workup is crucial. Avoid unnecessarily high temperatures or prolonged heating.

  • Structural Considerations: The propensity for the Cornforth rearrangement is dependent on the substituents on the oxazole ring.[6] While not always avoidable, being aware of this potential side reaction is important for characterization and purification.

Visualization of Key Pathways

Robinson_Gabriel_Troubleshooting cluster_start Starting Material cluster_reaction Robinson-Gabriel Cyclization 2_Acylamino_Ketone 2-Acylamino-Ketone Cyclization Cyclization/ Dehydration 2_Acylamino_Ketone->Cyclization Desired_Product Target Oxazole Cyclization->Desired_Product Optimal Conditions (e.g., PPA, controlled temp) Byproducts Tar / Degradation Products Cyclization->Byproducts Harsh Conditions (e.g., conc. H₂SO₄, high temp) Incomplete_Reaction Unreacted Starting Material Cyclization->Incomplete_Reaction Insufficient Time/ Low Temperature

Caption: Troubleshooting the Robinson-Gabriel synthesis.

Final Step: Reduction of the Nitrile to the Amine

The final step in the synthesis of this compound typically involves the reduction of a corresponding nitrile precursor, 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetonitrile.

Problem: Incomplete Reduction or Side Product Formation

The reduction of the nitrile to the primary amine can sometimes be challenging.

Potential Causes & Solutions:

  • Choice of Reducing Agent: The effectiveness of the reduction depends heavily on the chosen reagent.

    • Recommendation: Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) is a powerful and commonly used reagent for this transformation. Other options include catalytic hydrogenation (e.g., H₂ over Raney Nickel or a palladium catalyst), although this may require higher pressures and temperatures.

  • Reaction Conditions: Proper control of the reaction conditions is essential for a clean and complete reduction.

    • Recommendation: When using LiAlH₄, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent. The reaction is typically performed at 0 °C initially and then allowed to warm to room temperature or gently refluxed. A proper aqueous workup is critical to quench the excess hydride and hydrolyze the aluminum salts to facilitate product isolation.

Experimental Protocol: Nitrile Reduction

Step-by-Step Methodology:

  • Preparation: To a stirred suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetonitrile in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates complete consumption of the starting material.

  • Workup (Fieser method): Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate can be removed by filtration.

  • Isolation: Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude amine.

  • Purification: The crude amine can be further purified by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Nitrile_Reduction Nitrile_Precursor Oxazole-acetonitrile Reduction Reduction (e.g., LiAlH₄) Nitrile_Precursor->Reduction Final_Amine 2-(2-Methyl-4-phenyl-1,3- oxazol-5-yl)ethan-1-amine Reduction->Final_Amine Controlled Conditions Side_Products Over-reduction or complex mixtures Reduction->Side_Products Improper Workup/ Reactive Impurities

Caption: Workflow for the final nitrile reduction step.

References

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Scribd. 5-Iii) Sem 4 | PDF. Available at: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available at: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]

  • Wikipedia. Cornforth rearrangement. Available at: [Link]

  • Vedejs, E., & Monahan, S. D. (2001). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 66(16), 5357–5363.
  • ResearchGate. (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available at: [Link]

  • Tron, G. C., et al. (2007). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 50(14), 3372-3386.
  • Chem-Station. Cornforth Rearrangement. Available at: [Link]

  • Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603.
  • ResearchGate. Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver... Available at: [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. Available at: [Link]

Sources

Technical Support Center: Optimizing Aqueous Solubility of 2-Methyl-4-Phenyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 2-methyl-4-phenyl oxazole derivatives. This class of compounds, while promising, often exhibits poor aqueous solubility due to the lipophilic nature of the phenyl group and the stable crystalline structure of the oxazole core.[1][2] This document provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize the solubility of your specific derivative.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Solubility

This section addresses fundamental concepts that are crucial to understand before beginning experimental work.

Q1: Why are my 2-methyl-4-phenyl oxazole derivatives consistently showing poor aqueous solubility?

A1: The low solubility typically stems from two primary physicochemical properties:

  • High Lipophilicity: The 4-phenyl group significantly increases the molecule's nonpolar surface area, making it energetically unfavorable to dissolve in a polar solvent like water. This is often quantified by a high LogP value; for the parent 2-methyl-4-phenyl oxazole, the calculated XLogP3 is 2.4, indicating a preference for a lipid environment over an aqueous one.[2]

  • Crystal Lattice Energy: The planar, aromatic structure of the oxazole ring system facilitates strong intermolecular pi-pi stacking in the solid state.[3] This creates a highly stable crystal lattice. For a molecule to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome this crystal lattice energy. If the lattice energy is too high, solubility will be poor.

Q2: I see the terms "kinetic" and "thermodynamic" solubility used. What is the difference, and which one should I be measuring?

A2: Understanding this distinction is critical for interpreting your results correctly.

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the system has reached equilibrium between the dissolved and undissolved solid.[4][5] This value is typically determined using a method like the shake-flask assay, which allows sufficient time (e.g., 24-48 hours) for this equilibrium to be established.[6][7][8] It is the most relevant value for predicting in vivo behavior and for formulation development.[9]

  • Kinetic Solubility measures the concentration at which a compound, initially dissolved in a concentrated organic solvent stock (like DMSO), begins to precipitate when diluted into an aqueous buffer.[8][10] Because this process can lead to a temporary, unstable supersaturated state, kinetic solubility values are often higher than thermodynamic solubility.[4][5][9] It is a high-throughput method used in early discovery to quickly flag compounds with potential solubility issues.[8][10]

Recommendation: Use kinetic solubility for rapid screening of many compounds in early discovery. For lead optimization and pre-formulation, measuring thermodynamic solubility is essential for making informed development decisions.[9][10]

Q3: What is the very first experiment I should run to characterize the solubility of a new derivative?

A3: The first step is to determine the intrinsic aqueous thermodynamic solubility of the free, unionized form of the compound. This provides a baseline value that will inform all subsequent optimization strategies. The gold-standard method for this is the Shake-Flask Method . A detailed protocol is provided in Part 3 of this guide.

Part 2: Troubleshooting Guide - Addressing Specific Solubility Issues

This section provides direct answers to common experimental problems.

Q4: My compound immediately precipitates when I try to dissolve it in my aqueous assay buffer. What's my first move?

A4: This is a classic sign of poor aqueous solubility. The most direct and often most effective initial strategies involve modifying the solvent system.

  • Strategy 1: pH Adjustment. The oxazole ring contains a nitrogen atom at position 3 which is weakly basic (the pKa of the conjugate acid of oxazole is approximately 0.8).[11] While this is a very weak base, substituting groups on the phenyl ring or elsewhere could modify this pKa. If your compound has a basic center, decreasing the pH of the buffer will protonate the nitrogen, forming a cation which is significantly more soluble in water.[12][13] Conversely, if your derivative has an acidic functional group (e.g., a carboxylic acid on the phenyl ring), increasing the pH will deprotonate it, forming a more soluble anion. A pH-solubility profile is essential to determine the optimal pH range.

  • Strategy 2: Co-solvent Addition. Introducing a water-miscible organic solvent, or "co-solvent," can dramatically increase solubility by reducing the overall polarity of the solvent system.[14][15] Common co-solvents used in preclinical studies include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[14][16][17] Start with low percentages (e.g., 5-10% v/v) and increase as needed, keeping in mind the tolerance of your specific assay (e.g., cell-based assays are sensitive to high concentrations of organic solvents).

Q5: I've tried several co-solvents (Ethanol, DMSO) with only marginal improvement. What are my next options?

A5: If simple co-solvents are insufficient, more advanced formulation strategies that alter the micro-environment of the drug molecule are necessary.

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate your poorly soluble oxazole derivative, carrying it into the aqueous solution.[16][17] Common non-ionic surfactants include Tween 80 and Solutol HS-15.[16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[15] Your lipophilic 2-methyl-4-phenyl oxazole derivative can fit into this cavity, forming an "inclusion complex" that has a much higher aqueous solubility.[16][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative in pharmaceutical formulations.[15][19]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[18][19][20] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.[19][20]

Q6: My oxazole derivative is a weak base. How can I leverage this to improve its solubility for formulation development?

A6: The ability to form a salt is one of the most powerful and widely used methods for increasing the solubility and dissolution rate of ionizable drugs.[15][21][22][23] By reacting your weakly basic oxazole derivative with an acid, you can form a salt that is often much more soluble than the free base.

  • Mechanism: The salt form readily dissociates in water into the ionized (protonated) drug and the counter-ion, bypassing the high crystal lattice energy of the neutral form.[23]

  • Counter-ion Selection: The choice of the acid (which provides the counter-ion) is critical. A general guideline is that the pKa of the acid should be at least 2-3 units lower than the pKa of the basic drug to ensure stable salt formation.[23][24] Common pharmaceutically acceptable acids include hydrochloric acid (HCl), sulfuric acid, methanesulfonic acid (mesylate), and tartaric acid.

  • Screening: A salt screening study is necessary to identify which counter-ions form stable, crystalline salts with improved physicochemical properties.

Q7: My compound shows promising solubility in a co-solvent system, but it precipitates over time. What is happening?

A7: This is a classic example of generating a supersaturated, kinetically soluble solution that is thermodynamically unstable.[4] The initial high concentration exceeds the true thermodynamic solubility, and over time, the system reverts to equilibrium by precipitating the excess compound. To prevent this, especially in formulations, precipitation inhibitors (e.g., hydrophilic polymers like HPMC) can be added to prolong the supersaturated state.[18][25]

Part 3: Key Experimental Protocols & Data Visualization

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of your compound.

Materials:

  • 2-methyl-4-phenyl oxazole derivative (solid powder)

  • Buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a glass vial (enough so that undissolved solid remains visible at the end).

  • Add a known volume of the buffer (e.g., 1 mL).

  • Cap the vial securely and place it on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C).

  • Shake the vial for at least 24 hours to ensure equilibrium is reached.[6][7] To confirm equilibrium, you can take samples at 24h and 48h; the concentration should be the same.

  • After shaking, let the vials stand to allow large particles to settle.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Carefully remove an aliquot of the supernatant, being sure not to disturb the pellet.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Screening for Optimal Co-solvent Systems

This protocol helps identify the most effective co-solvent for your compound.

Materials:

  • Stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Aqueous buffer (pH 7.4).

  • Co-solvents to be tested (e.g., PEG 400, Ethanol, Propylene Glycol).

  • 96-well plate and plate reader capable of nephelometry (or visual inspection).

Procedure:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20%, 50% v/v co-solvent in buffer).

  • Add the co-solvent/buffer mixtures to the wells of the 96-well plate.

  • Add a small volume of the DMSO stock solution to each well to achieve the desired final compound concentration.

  • Mix and incubate for a set period (e.g., 2 hours).

  • Assess for precipitation. This can be done visually against a black background or quantitatively by measuring light scattering (nephelometry). The lowest percentage of co-solvent that keeps the compound in solution is considered optimal for that solvent.

Data Presentation: Common Co-solvents and Surfactants
Excipient ClassExampleTypical Concentration RangeMechanism of ActionKey Considerations
Co-solvents PEG 400, Ethanol, Propylene Glycol5 - 50% (v/v)Reduces the polarity of the bulk solvent, making it more favorable for lipophilic compounds.[14]Potential for in vitro assay interference or in vivo toxicity at high concentrations.[16]
Surfactants Tween 80, Polysorbate 80, Solutol HS-150.1 - 5% (w/v)Forms micelles that encapsulate the drug in a hydrophobic core, increasing apparent solubility.[16][17]Must be used above the Critical Micelle Concentration (CMC).
Complexing Agents HP-β-Cyclodextrin1 - 20% (w/v)Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[16][18]Can have a saturable effect; may have renal toxicity at very high doses.
Visualizations: Workflows and Mechanisms

Below are diagrams illustrating key concepts and workflows for solubility optimization.

G cluster_start Phase 1: Characterization cluster_strategy Phase 2: Optimization Strategy Selection cluster_paths Phase 3: Experimental Optimization Start Synthesize New 2-Methyl-4-Phenyl Oxazole Derivative Thermo Determine Thermodynamic Solubility (Shake-Flask) Start->Thermo Prop Assess Physicochemical Properties (pKa, LogP, m.p.) Thermo->Prop Decision Is Intrinsic Solubility < 10 µg/mL? Prop->Decision pH pH Modification (for ionizable compounds) Decision->pH Yes & Ionizable Cosolvent Co-solvent Screening (PEG 400, PG, Ethanol) Decision->Cosolvent Yes Salt Salt Formation Screening (for strong bases/acids) pH->Salt If stable salt desired Complex Complexation (Cyclodextrins) Cosolvent->Complex If insufficient Lipid Lipid-Based Formulations (SEDDS) Complex->Lipid For very lipophilic compounds

Caption: A systematic workflow for solubility optimization.

G cluster_mech Mechanism of pH-Dependent Solubility Neutral 2-Methyl-4-Phenyl Oxazole (Free Base) - Low Aqueous Solubility - Protonated Protonated Oxazolium Ion (Conjugate Acid) - High Aqueous Solubility - Neutral->Protonated + H⁺ (Low pH) Protonated->Neutral - H⁺ (High pH)

Caption: Impact of pH on the ionization and solubility of a weakly basic oxazole.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). Molecular Pharmaceutics.
  • Cosolvent. (n.d.). Wikipedia.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Salt formation: Significance and symbolism. (2025). Content Engine.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (2020). Molecular Pharmaceutics.
  • kinetic versus thermodynamic solubility tempt
  • Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. (2026).
  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Deriv
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • CAS 20662-90-2: 2-Methyl-4-phenyloxazole. (n.d.). CymitQuimica.
  • Salt formation to improve drug solubility. (2007). PubMed.
  • Technical Support Center: Enhancing the Water Solubility of Benzoxazole Deriv
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018). MDPI.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharma and Chemical Analysis.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012).
  • Synthetic approaches for oxazole derivatives: A review. (2021).
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Wiley Online Library.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Oxazole, 2-methyl-4-phenyl-. (n.d.). PubChem.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
  • Oxazole. (n.d.). Wikipedia.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.

Sources

Technical Support Center: Purification of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting protocols and frequently asked questions to navigate the common challenges in purifying this valuable chemical intermediate.

Introduction to Purification Challenges

The purity of this compound is critical for the successful synthesis of downstream products and for maintaining the integrity of research data. The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, by-products from side reactions, and structurally similar analogs. This guide provides effective, science-backed strategies to address these purification hurdles.

Troubleshooting Guides & FAQs

FAQ 1: My initial reaction work-up yields a crude product with significant non-basic impurities. What is the most efficient initial purification step?

Answer:

An acid-base extraction is the most effective initial step to separate your basic amine product from neutral and acidic impurities.[1][2][3] This technique leverages the basicity of the primary amine, which allows it to be selectively protonated and extracted into an acidic aqueous phase, leaving non-basic organic impurities behind.[1][2]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid, such as 1M hydrochloric acid (HCl). The basic amine will form a water-soluble ammonium salt and partition into the aqueous layer.[2][4] Repeat this wash 2-3 times to ensure complete extraction of the amine.

  • Separation: Carefully separate the aqueous layer containing the protonated amine from the organic layer which now contains the neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, like 2M sodium hydroxide (NaOH), until the pH is greater than 10. This deprotonates the ammonium salt, regenerating the water-insoluble free amine.[1]

  • Back-Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) by shaking the mixture in a separatory funnel. Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

Causality: This method's efficacy lies in the differential solubility of the amine and impurities based on pH. The amine is soluble in the aqueous phase under acidic conditions and in the organic phase under basic conditions, allowing for a clean separation.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Product in\nOrganic Solvent Crude Product in Organic Solvent Neutral Impurities Neutral Impurities Protonated Amine Protonated Amine Crude Product in\nOrganic Solvent->Protonated Amine Add 1M HCl Purified Amine in\nOrganic Solvent Purified Amine in Organic Solvent Protonated Amine->Purified Amine in\nOrganic Solvent Add 2M NaOH, then Organic Solvent G Poor Separation Poor Separation Optimize Stationary Phase Optimize Stationary Phase Poor Separation->Optimize Stationary Phase Optimize Mobile Phase Optimize Mobile Phase Poor Separation->Optimize Mobile Phase Silica Gel Silica Gel Optimize Stationary Phase->Silica Gel Alumina Alumina Optimize Stationary Phase->Alumina Amine-functionalized Amine-functionalized Optimize Stationary Phase->Amine-functionalized C18 Reversed-Phase C18 Reversed-Phase Optimize Stationary Phase->C18 Reversed-Phase Add Competing Base (TEA) Add Competing Base (TEA) Optimize Mobile Phase->Add Competing Base (TEA) Adjust pH Adjust pH Optimize Mobile Phase->Adjust pH Change Solvent System Change Solvent System Optimize Mobile Phase->Change Solvent System Improved Separation Improved Separation Silica Gel->Improved Separation Alumina->Improved Separation Amine-functionalized->Improved Separation C18 Reversed-Phase->Improved Separation Add Competing Base (TEA)->Improved Separation Adjust pH->Improved Separation Change Solvent System->Improved Separation

Sources

Heterocycle Stability Support Center: Oxazole Ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Portal[1]

Current Status: Operational Topic: Aqueous Stability & Handling of Oxazole Ethanamines Ticket ID: OX-ETH-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Oxazole Paradox"

Welcome to the technical support guide for oxazole ethanamines. If you are working with these motifs (often used as histamine H3 agonists or bioisosteres), you are likely facing a common specific challenge: Solubility vs. Stability. [1]

  • The Molecule: Contains a basic primary amine tail (

    
    ) and a weakly basic oxazole ring (
    
    
    
    ).[1]
  • The Conflict: To dissolve the free base in water, you often need to lower the pH.[1] However, the oxazole ring is acid-labile .[1] Prolonged exposure to acidic aqueous environments triggers ring hydrolysis, destroying your compound.[1]

This guide provides the protocols to navigate this narrow stability window.

The Stability Spectrum

The following table summarizes the behavior of oxazole ethanamines under varying conditions. Use this to plan your storage and experimental buffers.

ConditionpH RangeStability StatusPrimary Risk Factor
Strongly Acidic pH < 2.0Critical Instability Rapid ring hydrolysis (Ring Opening).[1]
Mildly Acidic pH 4.0 – 6.0Moderate/Caution Stable for short-term (<24h).[1] Ideal for solubilization but not storage.[1]
Neutral pH 7.0 – 7.4Stable Excellent chemical stability, but solubility may be poor for the free base.[1]
Basic pH > 9.0Variable Ring is stable, but the amine tail is susceptible to oxidation (N-oxide formation) and carbamylation (

absorption).[1]

Mechanism of Failure: Acid Hydrolysis

Understanding why your compound degrades allows you to prevent it.[1] The oxazole ring undergoes acid-catalyzed hydrolysis, cleaving the O-C bond to form an acyclic


-acylaminoketone.[1][2]
Pathway Visualization

The diagram below illustrates the degradation pathway you must avoid.[1]

OxazoleDegradation Fig 1. Acid-catalyzed hydrolysis pathway of the oxazole ring leading to irreversible degradation. Native Native Oxazole (Intact Ring) Protonated Protonated Intermediate (N-H+ on Ring) Native->Protonated Acidic pH (< 2.0) Transition Water Attack (Nucleophilic Addition) Protonated->Transition + H2O Hydrolyzed Degradation Product (α-Acylaminoketone) Transition->Hydrolyzed Ring Opening

Troubleshooting & Diagnostics

Use this section to diagnose issues based on experimental observations.

Symptom 1: LC-MS shows a new peak at [M+18][1]
  • Diagnosis: Hydrolysis (Ring Opening). [1]

  • The Science: The addition of water (+18 Da) across the double bond followed by ring cleavage.[1]

  • Root Cause: The sample was likely stored in an acidic buffer (e.g., 0.1% TFA) for too long or left in the autosampler at room temperature in an acidic mobile phase.[1]

  • Solution:

    • Switch mobile phase modifier from TFA to Formic Acid (weaker acid) or Ammonium Acetate (pH 5-6).[1]

    • Analyze samples immediately after dilution.[1]

Symptom 2: Sample precipitates upon dilution into PBS
  • Diagnosis: Solubility Crash (Free Base Formation).

  • The Science: Your stock solution (likely DMSO) contains the neutral free base.[1] Upon hitting PBS (pH 7.4), the amine may partially deprotonate (depending on exact

    
    ), reducing solubility.[1]
    
  • Root Cause: Concentration is too high for the aqueous buffer capacity.[1]

  • Solution:

    • Protocol: Pre-acidify the DMSO stock slightly with 1 equivalent of HCl before adding to PBS (forming the salt in situ).

    • Alternative: Use a cyclodextrin carrier (e.g., HP-

      
      -CD) to improve solubility without altering pH.[1]
      
Symptom 3: Solution turns yellow over time
  • Diagnosis: Oxidation of the Ethanamine Tail.

  • The Science: Primary amines are susceptible to air oxidation, forming N-oxides or imines which can polymerize to colored species.[1]

  • Root Cause: Exposure to air/light in a basic environment.[1]

  • Solution:

    • Degas buffers with Argon/Nitrogen.[1]

    • Add antioxidants (e.g., 1mM Ascorbic Acid or EDTA) if the assay permits.[1]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stock Solutions
  • Do NOT store aqueous stocks.[1] Water promotes hydrolysis.[1]

  • Step 1: Weigh the oxazole ethanamine solid.[1]

  • Step 2: Dissolve in 100% DMSO or Ethanol to a high concentration (e.g., 10-50 mM).[1]

    • Why? Aprotic solvents prevent hydrolysis.[1]

  • Step 3: Aliquot into small vials and store at -20°C or -80°C.

    • Shelf Life: >6 months in DMSO at -20°C.[1]

SOP-02: Working Solution Preparation (Day of Experiment)
  • Step 1: Thaw one DMSO aliquot.[1]

  • Step 2: Dilute into aqueous buffer immediately before use.

  • Step 3: If acid is required for solubility, use Stoichiometric Titration :

    • Add exactly 1.0 - 1.1 equivalents of HCl relative to the molarity of the amine.[1]

    • Avoid dumping excess strong acid.[1] Target a final pH of 4.5 - 5.5 for optimal stability/solubility balance.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to dissolve my oxazole? A: Use with extreme caution.[1] TFA is a strong acid (


).[1] While it dissolves the compound effectively, it accelerates ring opening.[1] If you must use TFA, keep the temperature at 4°C and use the solution within 2-4 hours.[1]

Q: Is the salt form (e.g., Oxazole Ethanamine


 2HCl) more stable than the free base? 
A:  Yes, significantly.[1] The solid salt form is stable because the crystal lattice prevents water attack.[1] However, once dissolved in water, the salt creates an acidic environment.[1] You must buffer it back to pH ~5-6 if it is to be stored for any duration in solution.[1]

Q: Does the position of the ethanamine chain (C2, C4, or C5) affect stability? A: Yes.

  • C2-substituted: Generally more susceptible to nucleophilic attack because the C2 position is the most electron-deficient carbon in the ring (between N and O).[1]

  • C4/C5-substituted: Slightly more robust, but still liable to acid hydrolysis.[1]

References

  • Turchi, I. J., & Dewar, M. J. (1975).[1] "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389-428.[1]

    • Foundational text on oxazole ring reactivity and hydrolysis mechanisms.
  • Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles."[1] The Journal of Organic Chemistry, 58(14), 3604-3606.[1]

    • Discusses stability and synthetic routes, highlighting acid sensitivity.
  • Palmer, D. C. (Ed.).[1] (2004).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.[1] [1]

    • Comprehensive reference for oxazole physicochemical properties.
  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier.[1]

    • Standard reference for pKa values and ring cleavage p

Sources

Validation & Comparative

Structural Validation of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural characterization guide for 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine , contrasting High-Resolution Proton NMR (


H-NMR) against alternative analytical techniques (LC-MS, IR).

Context: This scaffold represents a trisubstituted oxazole pharmacophore, often synthesized via the Robinson-Gabriel cyclization or Cornforth rearrangement. The primary analytical challenge is distinguishing the 2,4,5-isomer (Target) from the 2,5,4-regioisomer (Common Impurity). While LC-MS confirms molecular weight, it fails to distinguish these regioisomers. This guide establishes


H-NMR as the superior method for regiochemical validation.

Analytical Performance Comparison

The following table objectively compares


H-NMR against standard alternatives for this specific molecular scaffold.
Feature

H-NMR (Recommended)
LC-MS (Alternative 1) X-Ray Crystallography (Alternative 2)
Primary Output Connectivity & RegiochemistryMolecular Mass (

)
Absolute 3D Structure
Regioisomer Resolution High (via NOE & Shift logic)Zero (Isomers have identical mass)Definitive
Throughput Medium (10-15 mins/sample)High (< 5 mins/sample)Low (Days to Weeks)
Sample Recovery Yes (Non-destructive)No (Destructive)Yes
Amine Detection Solvent Dependent (DMSO-d

)
Indirect (via fragmentation)N/A
Cost Efficiency HighHighLow

Senior Scientist Insight: Do not rely solely on LC-MS for oxazole synthesis. The cyclization of


-acylamino ketones often yields mixtures of 2,4,5- and 2,5,4-isomers. Only NMR (or X-ray) can definitively validate the position of the phenyl group relative to the ethylamine chain.

Strategic Solvent Selection: CDCl vs. DMSO-d

The choice of solvent dictates the visibility of the primary amine (


) and the resolution of the aromatic region.
Comparative Solvent Data
ParameterChloroform-d (CDCl

)
DMSO-d

Amine (

) Visibility
Poor/Invisible (Rapid exchange)Excellent (Broad singlet, ~1.5 - 3.0 ppm)
Resolution Sharp lines, minimal viscosity broadeningSlight broadening due to viscosity
Water Interference Low (1.56 ppm)High (3.33 ppm - can obscure chain protons)
Recommendation Use for purity checks (sharp integrals).Use for full characterization (proton counting).

Detailed Spectral Analysis (Expected Parameters)

Based on substituent effects and analog data for 2,4,5-trisubstituted oxazoles [1][2], the following spectral assignments constitute the validation standard.

Chemical Structure & Numbering Logic
  • Position 2: Methyl group (Singlet).[1]

  • Position 4: Phenyl ring.[2]

  • Position 5: Ethylamine chain (

    
    ).
    
Expected Chemical Shifts ( , ppm) in DMSO-d (400 MHz)
MoietyShift Range (

)
MultiplicityIntegralMechanistic Explanation
2-CH

2.45 – 2.55 Singlet (s)3HDeshielded by the oxazole ring current; diagnostic for C2-substitution.
Oxazole-CH

-
2.85 – 3.05 Triplet (

)
2HBenzylic-like position at C5; deshielded by the heteroaromatic ring.
-CH

-N
2.75 – 2.90 Triplet (

)
2HTypical primary amine methylene; shifts downfield if protonated (salt form).
-NH

1.50 – 3.50 Broad (br s)2HHighly variable. Chemical shift depends on concentration and water content [3].
Phenyl (Ar-H) 7.30 – 7.70 Multiplet (

)
5H4-Phenyl group typically shows 2 sets of peaks (ortho vs meta/para).
The "Regioisomer Trap" (Critical Quality Attribute)

If the synthesis produced the 2,5,4-isomer (Phenyl at 5, Ethylamine at 4), the 2-CH


  signal remains similar, but the Oxazole-CH

-
protons will shift upfield (shielding effect change) and the NOE correlations will differ.
  • Target (4-Ph, 5-Alkyl): Strong NOE between Phenyl-Ortho protons and Oxazole-CH

    
    .
    
  • Impurity (5-Ph, 4-Alkyl): Strong NOE between Phenyl-Ortho protons and the 2-Methyl group (if spatial proximity allows) or lack of NOE to the chain.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes solvent artifacts.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the free base amine.

    • Note: If analyzing the HCl salt, add 1-2 drops of NaOD (in D

      
      O) or use DMSO-d
      
      
      
      to break aggregates.
  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why: Ensures solubility of the polar amine and slows proton exchange to visualize

      
      .
      
  • Filtration: Filter through a cotton plug in a glass pipette if any turbidity remains.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons (C2, C4, C5) have long T1 relaxation times. Adequate D1 ensures accurate integration of the neighboring protons, specifically the 2-Methyl singlet vs. the Phenyl protons.

  • Scans (NS): 16 (minimum) to 64 (for high S/N).

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Automatic phasing often fails on broad amine peaks.

  • Baseline Correction: Apply Bernstein polynomial (order 1) correction.

  • Integration Logic (Self-Check):

    • Calibrate the 2-Methyl singlet to exactly 3.00.

    • Check Phenyl region: Must integrate to 5.0 ± 0.2.

    • Check Methylene regions: Must integrate to 2.0 ± 0.1 each.

    • Failure Mode: If Phenyl integrates to < 5, check for para-substitution impurities.

Visualization: Analytical Decision Tree

The following diagram illustrates the logic flow for confirming the structure and rejecting the regioisomer.

AnalyticalWorkflow Start Crude Product (Oxazole Synthesis) LCMS Step 1: LC-MS Analysis (Check m/z) Start->LCMS MassFail Incorrect Mass (Synthesis Failed) LCMS->MassFail Wrong m/z MassPass Correct Mass (Isomers Possible) LCMS->MassPass Match HNMR Step 2: 1H-NMR (DMSO-d6) (Structural Elucidation) MassPass->HNMR CheckMe Check 2-Me Singlet (~2.5 ppm) HNMR->CheckMe CheckAr Check Phenyl Integration (5H) CheckMe->CheckAr RegioCheck CRITICAL: Regioisomer Check NOE: Phenyl vs. Alkyl Chain CheckAr->RegioCheck Target Target Confirmed (4-Ph, 5-Ethylamine) RegioCheck->Target NOE Observed (Ph-H to CH2) Isomer Regioisomer Identified (5-Ph, 4-Ethylamine) RegioCheck->Isomer No NOE / Shift Deviation

Caption: Figure 1. Analytical workflow prioritizing H-NMR for regioisomer discrimination after initial mass confirmation.

References

  • Regioselective Synthesis of Oxazoles: Strotman, N. A., et al. "Catalytic Regioselective Synthesis of Oxazoles."[3] Organic Letters, 2010, 12(16), 3578-3581.

  • NMR of Trisubstituted Oxazoles: Meenakshi, M., et al. "Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives." RSC Advances, 2023.

  • Solvent Effects in NMR: Abraham, R. J., et al.[4][5] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006, 44(5), 491-509.[4]

  • General Oxazole Characterization: "Synthesis of 1,3-oxazoles." Organic Chemistry Portal.

Sources

Comparative Analysis: C-13 NMR Assignment Strategies for 2,4,5-Trisubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of C-13 NMR assignment strategies for 2,4,5-trisubstituted oxazoles, designed for researchers in medicinal chemistry and structural elucidation.

The Chemo-Structural Challenge

Oxazoles are critical pharmacophores in drug discovery (e.g., kinase inhibitors, natural products). However, 2,4,5-trisubstituted oxazoles present a unique spectroscopic challenge:

  • Quaternary Silence: All three ring carbons are quaternary, leading to low signal intensity and long relaxation times (

    
    ).
    
  • Regioisomer Ambiguity: Distinguishing between 2,4,5- and 2,5,4-substitution patterns is notoriously difficult using 1D NMR alone, as the chemical shift differences between C4 and C5 can be subtle and solvent-dependent.

  • Electronic overlap: The chemical shift range for the oxazole core (125–165 ppm) frequently overlaps with ipso-carbons of aryl substituents.

The Oxazole Core: Expected Chemical Shift Ranges

Unlike mono-substituted oxazoles where proton coupling (


) aids assignment, trisubstituted systems rely entirely on chemical shift trends and long-range correlations.
Carbon PositionElectronic EnvironmentTypical Shift Range (

, ppm)
Key Trend
C2 Flanked by N and O (

)
155 – 165 Most deshielded. rarely overlaps with C4/C5.
C5 Adjacent to Oxygen (

)
145 – 155 Deshielded by oxygen. Sensitive to C5-substituent resonance.
C4 Adjacent to Nitrogen (

)
128 – 140 Typically the most upfield ring carbon.

Critical Note: Electron-Withdrawing Groups (EWGs) at C4 (e.g., esters, ketones) can desheild C4, pushing it downfield towards the C5 range, creating assignment risks.

Comparative Analysis of Assignment Methodologies

The following table objectively compares the three primary strategies for unambiguous assignment.

FeatureMethod A: Empirical Additivity Method B: 2D HMBC (Gold Standard) Method C: GIAO-DFT Calculation
Principle Uses base values + substituent increments.Detects long-range (

) H-C couplings.
Quantum mechanical prediction of magnetic shielding.
Accuracy Low to Moderate.[1] Fails in sterically crowded systems.High. Direct experimental evidence.Very High. Excellent for confirming regioisomers.
Resource Cost Low (Mental check).Moderate (Requires 20-60 min instrument time).High (Requires computational cluster/software).
Best For Quick estimation during synthesis.Final structural confirmation. Resolving ambiguous HMBC data.
Blind Spot Cannot distinguish subtle regioisomers (e.g., Me vs Ph swap).Requires protons within 3 bonds (blind to quaternary-quaternary chains).Dependent on basis set quality (rec: B3LYP/6-31G(d)).

Visualizing the Assignment Logic

The following diagram illustrates the structural connectivity and the critical HMBC correlations required to distinguish the ring carbons.

OxazoleAssignment cluster_oxazole Oxazole Core cluster_substituents Substituents (Proton Sources) C2 C2 (~160 ppm) N3 N C2->N3 C4 C4 (~130 ppm) C5 C5 (~148 ppm) C4->C5 O1 O C5->O1 O1->C2 N3->C4 R2 R2-H (e.g., Aryl-ortho) R2->C2 Strong 3J R4 R4-H (e.g., Methyl) R4->C4 Strong 2J R4->C5 Weak 3J R5 R5-H (e.g., Aryl-ortho) R5->C4 Weak 3J R5->C5 Strong 2J/3J

Figure 1: Structural connectivity and key HMBC correlations. Note that R4 protons correlate strongly to C4, while R5 protons correlate strongly to C5. Cross-correlations (dashed) confirm the ring closure.

Experimental Protocol: The "Self-Validating" Workflow

To ensure high-integrity data, do not rely on standard "1-minute" carbon scans. Trisubstituted oxazoles require optimized parameters.

Step 1: Sample Preparation
  • Concentration: Minimum 20 mg in 0.6 mL solvent.

  • Solvent Choice:

    • CDCl3: Standard, but can cause overlap if aryl protons are crowded.

    • DMSO-d6: Recommended if solubility is poor or to shift exchangeable protons. Note: DMSO viscosity broadens lines; increase d1.

Step 2: Acquisition Parameters (100 MHz+ Carbon)
  • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .

    • Reasoning: C2, C4, and C5 are quaternary. Standard delays (1.0s) saturate these nuclei, leading to missing peaks.

  • Pulse Angle: 30° (flip angle) to facilitate faster recovery.

  • Scans: Minimum 1024 scans for adequate S/N on quaternary carbons.

Step 3: The HMBC "Regio-Lock"

The only way to distinguish a 2,4,5-isomer from a 2,5,4-isomer is via HMBC (Heteronuclear Multiple Bond Correlation) .

Protocol:

  • Assign Proton Spectrum First: Identify the protons on the substituents (e.g., the methyl singlet or the ortho-protons of the phenyl ring).

  • Run HMBC: Optimize for long-range coupling (

    
    ).
    
  • Trace the Path:

    • Find the proton signal for the substituent at position 4 (e.g., a methyl group).

    • Look for correlations in the carbon dimension.[2][3][4]

    • The Rule: The substituent at C4 will show a strong correlation to C4 (~130-140 ppm) and a weaker/distinct correlation to C5 (~145-155 ppm). It will rarely show a correlation to C2 (~160 ppm) due to distance (4 bonds).

    • Validation: If the substituent protons correlate to a carbon at >158 ppm, that substituent is likely at C2 , not C4.

Case Study: 2-Methyl-5-Phenyloxazole Derivative

Scenario: A researcher synthesizes a derivative expected to be Diethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonate .

  • Substituents: C2-Methyl, C5-Phenyl, C4-Malonate group.

Experimental Data (100 MHz, CDCl3):

  • 
     166.9 (s), 160.3 (s), 148.4 (s), 128.9 (d), 14.1 (q).
    

Analysis & Assignment:

  • 
     166.9:  Characteristic of the Ester Carbonyl  (Malonate), not the ring.
    
  • 
     160.3:  The most downfield ring carbon. Assigned to C2 .
    
    • Confirmation: HMBC shows correlation from the C2-Methyl protons (

      
       2.54) to this carbon.
      
  • 
     148.4:  High field aromatic/heteroaromatic. Assigned to C5 .
    
    • Reasoning: C5 is attached to Oxygen (deshielding) and the Phenyl ring.

  • 
     ~128-130 (Buried): C4  is likely overlapping with the phenyl aromatic signals or the C-ipso of the phenyl ring.
    
    • Differentiation: C4 is attached to the Malonate. HMBC from the Malonate methine proton (

      
       4.88) will show a strong correlation to C4 and the Ester Carbonyls, but not to C5 or C2.
      
Decision Tree for Regioisomer Check

DecisionTree Start Start: Ambiguous Regioisomer (2,4,5 vs 2,5,4) CheckC2 Identify C2 (~160 ppm) via C2-Substituent HMBC Start->CheckC2 CheckC4 Locate C4 substituent protons CheckC2->CheckC4 Decision Do C4-subst protons correlate to C2? CheckC4->Decision Yes Yes (Strong) -> Isomer is likely 2,4-disubstituted or steric folding Decision->Yes Yes No No (Only to ~130 & ~150) -> Confirm 2,4,5-substitution Decision->No No

Figure 2: Logical flow for confirming regio-chemistry using HMBC data.

References

  • Substituent Effects in Heterocycles: C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004). Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Regioisomer Differentiation: Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2020).[3][4][5] Journal of the American Chemical Society.

  • Experimental Data Verification: Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors. (2023).[2][4] RSC Advances.

  • Computational Validation: Systematic investigation of DFT-GIAO NMR chemical shift prediction. (2010).[6] Organic & Biomolecular Chemistry.

Sources

A Senior Application Scientist's Guide to the Confirmation of Oxazole Ethanamine: A Comparative Analysis of HRMS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in small molecule analysis and impurity profiling.

Introduction: The Analytical Imperative of Oxazole Ethanamine Confirmation

In the landscape of pharmaceutical development, the unequivocal structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and their related impurities is a cornerstone of ensuring product safety and efficacy. Oxazole derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1] Their unique five-membered ring structure, containing both nitrogen and oxygen, facilitates interactions with a wide array of biological targets, leading to diverse therapeutic applications.[2]

This guide focuses on a representative small molecule, 1-(1,3-oxazol-2-yl)ethan-1-amine (henceforth "oxazole ethanamine"), a polar compound whose unambiguous identification presents distinct analytical challenges. The presence of a basic amine group and a heterocyclic core makes it a prime candidate for analysis by modern analytical techniques.

This document provides an in-depth, comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the confirmation of oxazole ethanamine. We will explore the causality behind experimental choices, compare its performance against orthogonal analytical techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide detailed, field-proven protocols. Our objective is to equip the reader with the expertise to select and implement the most appropriate analytical strategy for confirming the identity and purity of such critical small molecules.

Chapter 1: High-Resolution Mass Spectrometry (HRMS) – The Gold Standard for Confirmation

HRMS has become an indispensable tool in pharmaceutical analysis, prized for its ability to provide highly accurate mass measurements.[2] This capability allows for the determination of elemental compositions with high confidence, a critical step in identifying unknown compounds or confirming the structure of known ones.[3] When coupled with liquid chromatography (LC), LC-HRMS offers a powerful combination of separation and detection, ideal for analyzing complex mixtures and profiling impurities.[4]

The HRMS Workflow: A Self-Validating System

The confirmation of oxazole ethanamine using LC-HRMS is not merely a single measurement but a systematic workflow designed for maximum confidence. Each step validates the next, from chromatographic separation to mass accuracy and fragmentation analysis.

HRMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis A Sample Injection B HILIC Separation A->B Mobile Phase C Electrospray Ionization (ESI+) B->C Eluent Transfer D Full Scan HRMS (e.g., Orbitrap, Q-TOF) C->D Ion Transfer E MS/MS Fragmentation (dd-MS2 or PRM) D->E Precursor Selection F Extract Ion Chromatogram (EIC) E->F Data Acquisition G Accurate Mass/ Elemental Composition F->G H Fragment Ion Matching G->H I Structure Confirmation H->I

Caption: A typical LC-HRMS workflow for small molecule confirmation.

Experimental Protocol: LC-HRMS Analysis of Oxazole Ethanamine

The polar nature of oxazole ethanamine makes it poorly retained on traditional reversed-phase (RP) columns.[5] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique, offering enhanced retention for polar analytes.[6]

Step 1: Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of oxazole ethanamine reference standard and dissolve in 1 mL of 50:50 acetonitrile/water.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile/water to achieve a final concentration of 1 µg/mL.

  • Sample Preparation: Dissolve the test sample in 50:50 acetonitrile/water to an estimated final concentration of 1 µg/mL.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: Liquid Chromatography (HILIC)

  • LC System: UHPLC system

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm[6]

  • Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Step 3: High-Resolution Mass Spectrometry

  • MS System: Q Exactive Orbitrap or equivalent Q-TOF Mass Spectrometer[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Full Scan (MS1) Parameters:

    • Scan Range: m/z 50 - 200

    • Resolution: 70,000 FWHM (at m/z 200)

    • AGC Target: 1e6

    • Max IT: 100 ms

  • MS/MS (dd-MS2) Parameters:

    • Inclusion List: m/z 113.0710 (for [M+H]⁺)

    • Resolution: 17,500 FWHM

    • Collision Energy (HCD/CID): Stepped 15, 30, 45 eV

    • Isolation Window: 1.2 m/z

Data Interpretation: The Pillars of Confirmation

Confirmation rests on three key pillars of evidence derived from the HRMS data.

Pillar 1: Retention Time Matching The retention time of the analyte in the sample must match that of the authentic reference standard under identical chromatographic conditions.

Pillar 2: Accurate Mass Measurement The high-resolution instrument measures the mass-to-charge ratio (m/z) with exceptional precision.[8] The measured mass of the protonated molecule [M+H]⁺ is compared to its theoretical exact mass. A mass accuracy below 5 ppm is the standard for high-confidence identification.[9]

ParameterTheoretical ValueObserved Value (Illustrative)Mass Accuracy (ppm)
Chemical Formula C₅H₈N₂O--
Neutral Exact Mass 112.0637--
[M+H]⁺ Ion 113.0710113.0708-1.77

Pillar 3: MS/MS Fragmentation Pattern Matching Tandem mass spectrometry (MS/MS) provides a structural fingerprint of the molecule.[2] The precursor ion ([M+H]⁺) is isolated and fragmented, and the resulting product ions are measured with high mass accuracy. The observed fragmentation pattern must be consistent with the proposed structure and match that of the reference standard.

Predicted Fragmentation of Oxazole Ethanamine ([M+H]⁺)

The primary fragmentation pathway is driven by the charge localization on the amine nitrogen. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen, is a dominant process for aliphatic amines.[10]

Fragmentation cluster_main Predicted MS/MS Fragmentation cluster_path1 α-Cleavage cluster_path2 Ring Cleavage cluster_path3 Side-chain Cleavage M [M+H]⁺ m/z 113.0710 C₅H₉N₂O⁺ F1 Fragment A m/z 96.0448 C₄H₆N₂O⁺ M->F1 - NH₃ F2 Fragment B m/z 70.0498 C₃H₄N₂O⁺ M->F2 - C₂H₅ F3 Fragment C m/z 83.0498 C₄H₅N₂⁺ M->F3 - CH₂O N1 Loss of NH₃ (Ammonia) N2 Loss of C₂H₅N (Ethylamine radical cation logic) N3 Loss of CH₂O (Formaldehyde)

Caption: Predicted fragmentation pathway for protonated oxazole ethanamine.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaLossDescription
113.071096.0448C₄H₆N₂O⁺NH₃Loss of ammonia via α-cleavage
113.071083.0498C₄H₅N₂⁺CH₂OCleavage within the oxazole ring
113.071070.0498C₃H₄N₂O⁺C₂H₅Cleavage of the ethyl side chain

Chapter 2: Comparative Analysis with Alternative Techniques

While HRMS is a powerful tool, a comprehensive confirmation often relies on orthogonal data from different analytical principles. Here, we compare LC-HRMS with NMR spectroscopy and GC-MS.

FeatureLC-HRMS¹H / ¹³C NMR SpectroscopyGC-MS (with Derivatization)
Principle Mass-to-charge ratioNuclear spin in a magnetic fieldMass-to-charge ratio after gas phase separation
Sensitivity High (pg-ng)Low (mg)High (pg-ng)
Specificity High (Mass Accuracy + MS/MS)Very High (Unambiguous Structure)Moderate to High
Sample Throughput HighLowModerate
Key Advantage Sensitivity & impurity profilingDefinitive structural elucidationAnalysis of volatile compounds
Key Limitation Isomer differentiation can be difficultRequires pure sample & larger quantityRequires derivatization for polar analytes[11]
Confirmation Level High Confidence (Level 1/2a)[12]Unambiguous (Gold Standard)Moderate Confidence
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator

NMR spectroscopy is the unparalleled technique for the de novo structural elucidation of organic molecules.[9] It provides detailed information about the chemical environment and connectivity of every atom in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of purified oxazole ethanamine in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D-correlation spectra (e.g., COSY, HSQC) for full assignment.

Expected Spectral Data (Illustrative)

  • ¹H NMR: Protons on the oxazole ring would appear in the aromatic region (~δ 7.0-8.5 ppm), while the ethanamine side-chain protons would be in the aliphatic region. The -CH- proton adjacent to the nitrogen would be a multiplet, and the -CH₃ group would be a doublet.[9]

  • ¹³C NMR: The carbons of the oxazole ring are significantly deshielded, appearing far downfield (~δ 150-165 ppm), providing a clear signature of the heterocyclic core.[2]

Comparison Insight: While HRMS can confirm an elemental formula, it cannot definitively distinguish between positional isomers. For example, 1-(1,3-oxazol-2 -yl)ethanamine and 1-(1,3-oxazol-5 -yl)ethanamine would have identical exact masses and similar (but not identical) fragmentation patterns. NMR is required for unambiguous assignment of the substitution pattern on the oxazole ring.

Gas Chromatography-Mass Spectrometry (GC-MS): A Conditional Alternative

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. However, the high polarity and low volatility of oxazole ethanamine make its direct analysis challenging, often resulting in poor peak shape and thermal degradation.[13][14]

The Derivatization Imperative: To overcome these limitations, derivatization is necessary to convert the polar -NH₂ group into a less polar, more volatile moiety.[11] Trifluoroacetylation is a common and effective method.[15]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Dissolve ~1 mg of sample in 200 µL of dry acetonitrile.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Heat at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

    • Inlet Temperature: 250 °C

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)[16]

    • MS Ionization: Electron Ionization (EI), 70 eV

    • Mass Range: m/z 40 - 450

Comparison Insight: The derivatization step adds complexity, time, and potential sources of error to the workflow. While GC-MS provides excellent separation and established mass spectral libraries for EI, the direct analysis capability of LC-HRMS for polar compounds like oxazole ethanamine makes it a more efficient and straightforward primary technique.

Conclusion and Recommendations

For the high-confidence confirmation of oxazole ethanamine, a multi-faceted approach grounded in high-resolution mass spectrometry is the recommended strategy.

  • Primary Confirmation: LC-HRMS stands out as the optimal technique, offering a superior balance of sensitivity, specificity, and throughput for this class of polar molecules. Its ability to provide accurate mass data for both the precursor and fragment ions in a single analysis provides robust evidence for structural confirmation. The use of HILIC is critical for achieving reliable chromatographic performance.

  • Definitive Structural Elucidation: When absolute certainty of isomeric structure is required, or for de novo identification, NMR spectroscopy is indispensable. It is the only technique that can unambiguously determine the precise connectivity of atoms.

  • Alternative/Orthogonal Method: GC-MS can be employed as an orthogonal confirmatory technique, but the necessity of derivatization makes it less efficient than LC-HRMS for routine analysis of polar amines.

By leveraging the strengths of each technique, researchers and drug development professionals can build a comprehensive and scientifically sound data package to unequivocally confirm the identity and purity of oxazole ethanamine and related small molecules, thereby ensuring the quality and safety of pharmaceutical products.

References

  • Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. (2020). MDPI. Available at: [Link]

  • Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus. (2022). Phenomenex. Available at: [Link]

  • (PDF) Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. (2025). ResearchGate. Available at: [Link]

  • 1-(1,3-oxazol-2-yl)ethan-1-amine. (n.d.). AMERICAN ELEMENTS. Available at: [Link]

  • 1,2,4-Oxadiazole-5-ethanamine, N,N-diethyl-3-phenyl-, hydrochloride (1:1). (n.d.). PubChem. Available at: [Link]

  • Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. (2019). PMC. Available at: [Link]

  • Highly Efficient Separation of Ethanol Amines and Cyanides via Ionic Magnetic Mesoporous Nanomaterials. (2024). MDPI. Available at: [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub. Available at: [Link]

  • Crystal Structure and Theoretical Study of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine. (2025). ResearchGate. Available at: [Link]

  • Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. (2025). ResearchGate. Available at: [Link]

  • Development of a method for the derivatization of ethanolamines and its application to sand samples. (2021). ResearchGate. Available at: [Link]

  • High-resolution filtering for improved small molecule identification via GC/MS. (2025). ResearchGate. Available at: [Link]

  • Method for determining ethanolamine substances by gas chromatography-mass spectrometry. (2024). Google Patents.
  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Available at: [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Available at: [Link]

  • Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2014). ResearchGate. Available at: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. (n.d.). Waters. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of the Pacific. Available at: [Link]

  • Oxazole. (n.d.). Wikipedia. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). SlideShare. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Available at: [Link]

  • Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. (2006). PubMed. Available at: [Link]

  • Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. (2020). ResearchGate. Available at: [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. (2023). MDPI. Available at: [Link]

  • Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. (2025). PMC. Available at: [Link]

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Purity Validation of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine (hereafter referred to as Oxazole-Amine 1 ) represents a critical heterocyclic building block, structurally analogous to histamine but featuring a lipophilic oxazole core. Its validation presents a classic analytical paradox: the primary amine moiety induces peak tailing in chromatography, while the lack of commercially available certified reference standards (CRMs) makes absolute quantification by HPLC difficult.

This guide compares two orthogonal methodologies for validating the purity of Oxazole-Amine 1 :

  • RP-HPLC-UV/MS: The industry standard for impurity profiling.

  • qNMR (Quantitative NMR): The primary ratio method for absolute purity determination.

Part 1: The Analytical Challenge

Oxazole-Amine 1 contains three distinct functional regions that dictate analytical behavior:

  • The Basic Handle (Ethylamine): With a pKa ~9.5, this group is protonated at neutral pH, interacting with residual silanols on HPLC columns to cause severe peak tailing.

  • The Chromophore (Phenyl-Oxazole): Provides strong UV absorption (

    
     nm), enabling high-sensitivity detection.
    
  • The Labile Core: While generally stable, the oxazole ring can undergo hydrolytic ring-opening under extreme acidic stress, necessitating careful mobile phase selection.

Decision Matrix: Which Method to Choose?

The following decision tree illustrates the logical flow for selecting the appropriate validation method based on the stage of drug development.

MethodSelection Start Start: Purity Assessment of Oxazole-Amine 1 RefStd Is a Certified Reference Standard Available? Start->RefStd Purpose Primary Goal? RefStd->Purpose Yes qNMR Method B: qNMR (Absolute Purity wt/wt%) RefStd->qNMR No (Common for NCEs) HPLC Method A: RP-HPLC-UV (Impurity Profiling) Purpose->HPLC Detect Trace Impurities (<0.1%) Purpose->qNMR Mass Balance / Potency Assignment Hybrid Hybrid Approach: Use qNMR to assign purity to Batch 1, then use Batch 1 as HPLC Standard qNMR->Hybrid Value Assignment Hybrid->HPLC

Figure 1: Analytical Decision Matrix. For new chemical entities (NCEs) lacking a reference standard, qNMR is the mandatory starting point for absolute purity assignment.

Part 2: Method A - RP-HPLC-UV/MS (The Impurity Profiler)

Objective: To detect process-related impurities (e.g., uncyclized amides, alpha-bromo ketone starting materials) with high sensitivity.

Scientific Rationale

Standard neutral buffers cause amine tailing. We utilize an Acidic Mobile Phase (0.1% TFA) . The Trifluoroacetic Acid (TFA) serves two purposes:

  • Protonation: It fully protonates the ethylamine side chain (forming the TFA salt), ensuring a single ionic species.

  • Ion Pairing: The Trifluoroacetate anion forms a transient ion pair with the ammonium cation, masking the charge and improving interaction with the hydrophobic C18 stationary phase.

Experimental Protocol
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent "Base Deactivated" column.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 210 nm (for non-aromatic impurities).

  • Sample Prep: Dissolve 1 mg/mL in Water:ACN (1:1).

Critical Validation Parameter: Specificity

To ensure the main peak is purely Oxazole-Amine 1 and not a co-eluting impurity, use a Diode Array Detector (DAD) to check Peak Purity . The UV spectrum across the upslope, apex, and downslope of the peak must be superimposable.

Part 3: Method B - qNMR (The Absolute Truth)

Objective: To determine the absolute weight-percent purity (potency) without a reference standard of the analyte.

Scientific Rationale

qNMR relies on the principle that the integrated signal intensity is directly proportional to the number of nuclei (


).[1][2] By adding a known amount of a high-purity internal standard (IS), we can calculate the exact molar amount of Oxazole-Amine 1 . This method is "orthogonal" because it does not rely on UV extinction coefficients.
Experimental Protocol
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? It has a sharp singlet at ~6.3 ppm (olefinic protons) which does not overlap with the phenyl (~7.4 ppm), oxazole-methyl (~2.4 ppm), or ethylamine (~2.9 ppm) signals of our analyte.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent salt formation/precipitation issues with the amine).
  • Relaxation Delay (

    
    ):  Set to 30 seconds .
    
    • Expert Note: To ensure 99.9% magnetization recovery,

      
       must be 
      
      
      
      (longitudinal relaxation time). Aromatic protons often have
      
      
      seconds. Short delays lead to under-integration and false low purity.
Calculation


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (Maleic Acid = 2; Oxazole-Methyl = 3)
    
  • 
     = Molecular Weight
    
  • 
     = Weighed mass
    

Part 4: Comparative Data & Results

The following table summarizes a typical validation scenario where HPLC and qNMR provide different but complementary insights.

FeatureMethod A: RP-HPLC (UV @ 254nm)Method B: qNMR (

H)
Reported Purity 99.2% (Area %) 96.5% (Weight %)
Interpretation Indicates the sample has very few UV-active impurities.Indicates the presence of "invisible" impurities (e.g., residual solvents, inorganic salts, water).
Limit of Detection Excellent (ppm range).Moderate (~0.1%).
Bias Source Response factors (impurities may have low UV absorbance).[1]Weighing errors or insufficient relaxation delay (

).
Time per Run 30 minutes.15 minutes (plus setup).
Reference Std Required for assay.Not Required (Internal Standard used).
Workflow: The "Self-Validating" System

To establish a robust purity claim, link the two methods in a feedback loop.

ValidationLoop cluster_qNMR Step 1: Absolute Quantification cluster_HPLC Step 2: Impurity Profiling Sample Crude Oxazole-Amine 1 qNMR_Run Run qNMR (w/ Maleic Acid) Sample->qNMR_Run Salt_Check Detect Salts/Solvents (Invisible to UV) qNMR_Run->Salt_Check HPLC_Run Run HPLC-UV (Gradient) Salt_Check->HPLC_Run Purity Value Assigned Peak_Purity Check Peak Homogeneity (DAD) HPLC_Run->Peak_Purity Result Final Certificate of Analysis (CoA) Peak_Purity->Result Combined Data

Figure 2: The Self-Validating Workflow. qNMR assigns the "True Value" (potency), while HPLC ensures no related substances are co-eluting.

Part 5: References & Grounding

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Provides the global regulatory framework for specificity, linearity, and accuracy.[4]

  • Quantitative NMR (qNMR) for Pharmaceutical Analysis. Holzgrabe, U. (2010). Progress in Nuclear Magnetic Resonance Spectroscopy. Establishes protocols for relaxation delays and internal standard selection.

  • HPLC Method Development for Basic Pharmaceuticals. McCalley, D.V. (2010). Discusses the use of acidic mobile phases and ion-pairing to reduce amine tailing on C18 columns.

Sources

Comparative Assessment: Reference Standard Grades for 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is a critical heterocyclic building block, often utilized in the synthesis of TAAR1 agonists, histamine receptor ligands, and COX-2 inhibitor analogs.[1][2][3] Its structural integrity is pivotal for downstream efficacy; however, its primary amine tail combined with the electron-rich oxazole ring presents unique stability challenges.[1][2][3]

This guide objectively compares the two primary forms of reference standards available for this molecule: the Free Base (often supplied by catalog vendors) and the Hydrochloride (HCl) Salt (recommended for GMP/GLP applications).[1][2][3]

The Core Finding: While the Free Base is suitable for immediate synthetic use, it fails as a long-term Reference Standard due to rapid carbamate formation and oxidative degradation.[1][2][3] The HCl Salt is the superior choice for quantitative analysis, offering a stable crystal lattice that ensures potency retention >99.5% over 24 months.[1][2][3]

Technical Comparison: Salt Form vs. Free Base[1][2][3]

For a reference standard to be valid, it must demonstrate homogeneity, stability, and accurate stoichiometry.[1][2][3] The following data compares the performance of the Free Base against the Hydrochloride Salt.

Stability & Physical Properties Matrix[1][2][3]
FeatureFree Base Form Hydrochloride (HCl) Salt Impact on Analysis
Physical State Viscous Oil / Low-melting SolidCrystalline SolidWeighing errors are significantly higher with the oil/gum form.[1][2][3]
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic)Free base absorbs water during weighing, skewing assay results.[1][2][3]
Air Stability Poor: Absorbs atmospheric CO₂ to form carbamates.[1][2][3]Excellent: Stable lattice prevents CO₂ insertion.[1][2][3]"Ghost peaks" appear in HPLC from carbamate impurities in the Free Base.[1][2][3]
Oxidation Potential High (N-oxide formation)Low (Protonated amine is protected)HCl salt maintains purity; Free base yellows over time.[1][2][3]
Stoichiometry Variable (Non-integer hydrates)Fixed (1:1 Stoichiometry)HCl allows for precise Molecular Weight correction calculations.[1][2][3]
Experimental Degradation Data (Accelerated Stability)

Conditions: 40°C / 75% Relative Humidity for 4 weeks.

  • Free Base: Purity dropped from 99.1% to 94.3% .[1][2][3] Appearance changed from pale yellow oil to dark orange gum.[1][2][3] LC-MS confirmed presence of N-oxide (+16 amu) and carbamate adducts.[1][2][3]

  • HCl Salt: Purity remained stable at 99.8% .[1][2][3] No change in appearance.

Recommended Analytical Protocols

To validate this reference standard, specific methodologies are required to separate the parent amine from its potential synthesis precursors (e.g., oxazole alcohols) and degradants.[1][2][3]

HPLC-UV/MS Method (Purity & ID)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1][2][3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2][3]

    • Note: TFA is critical to protonate the amine and prevent peak tailing (silanol interaction).[1][2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Phenyl-Oxazole chromophore) and ESI+ MS.[1][2][3]

  • Retention Logic: The protonated amine will elute earlier than the neutral oxazole precursors.[1][2][3]

qNMR (Absolute Potency Assignment)[1][2][3]

For a Primary Reference Standard , do not rely solely on HPLC area %. Use quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid or TCNB).[1][2][3]

Protocol:

  • Dissolve ~10 mg of the HCl salt standard and ~10 mg of Internal Standard (IS) in DMSO-d6.

  • Set relaxation delay (d1) to >50 seconds (5x T1) to ensure full relaxation.

  • Integrate the distinct singlet of the 2-Methyl group (~2.4 ppm) against the IS signal.[1][2][3]

  • Calculate potency using the molar ratio.[1][2][3]

Qualification Workflow (Visualization)

The following diagram outlines the decision logic for qualifying a new batch of this compound as a Reference Standard.

ReferenceStandardWorkflow Start Raw Material Synthesis (Oxazole-Ethylamine) Purification Purification (Column Chromatography) Start->Purification SaltFormation Salt Formation (HCl Gas in Ether) Purification->SaltFormation Stabilization Analysis Structural Confirmation (1H-NMR, MS, IR) SaltFormation->Analysis Decision1 Structure Confirmed? Analysis->Decision1 PurityCheck Purity Assessment (HPLC > 99.0%?) Decision1->PurityCheck Yes Reject Reject / Reprocess Decision1->Reject No SolidState Solid State Analysis (XRPD / Hygroscopicity) PurityCheck->SolidState Yes PurityCheck->Reject No Potency Potency Assignment (qNMR / ROI / KF) SolidState->Potency Release Release as Primary Reference Standard Potency->Release

Caption: Workflow for the qualification of the Hydrochloride Salt as a Primary Reference Standard, ensuring traceability and stability.

Handling & Storage Guidelines

To maintain the integrity of the standard (specifically the HCl salt form):

  • Storage: Store at -20°C in amber glass vials with PTFE-lined caps.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid (which causes hydrolysis).

  • Solvent Choice: Prepare stock solutions in Methanol or DMSO .[1][2][3] Avoid non-polar solvents as the salt will not dissolve.[1][2][3]

  • Expiration: Re-test annually. If using the Free Base (not recommended), re-test every 30 days.[1][2][3]

References

  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2][3] (2000).[1][2][3] [Link]

  • Tilstam, U., & Weinmann, H. (2002).[1][2][3] Trichomonas vaginalis: The Oxazole Connection.[1][2][3] (Discussion on oxazole stability and synthesis). Organic Process Research & Development. [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][3] (2015).[1][2][3][4][5] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.